molecular formula C8H17NO2 B1386233 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol CAS No. 1156220-86-8

2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol

Cat. No.: B1386233
CAS No.: 1156220-86-8
M. Wt: 159.23 g/mol
InChI Key: YBMMANNRSGHVEZ-UHFFFAOYSA-N
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Description

2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol (CAS 1156220-86-8) is a piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research. Piperidine rings are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, underlining their critical role in the industry . This compound serves as a versatile building block, particularly valued for its hydrogen-bonding capabilities due to the presence of multiple hydroxyl groups. Research has demonstrated that the 4-hydroxymethylpiperidine moiety is a key structural feature in bioactive molecules. Specifically, derivatives containing this group have shown promising broad-spectrum antiproliferative activity during in vitro screenings against the NCI-60 panel of human cancer cell lines . These findings highlight the value of 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol as a precursor in the synthesis of potential anticancer agents, particularly for the development of novel urea-based chemotypes that have exhibited lethal effects against challenging cancer types such as renal cancers and melanoma . The compound is characterized by its molecular formula (C8H17NO2) and a molecular weight of 159.23 g/mol . As a standard handling practice for all research chemicals, proper personal protective equipment should be worn. This product is intended for Research Use Only and is not approved for human or diagnostic use.

Properties

IUPAC Name

2-[4-(hydroxymethyl)piperidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c10-6-5-9-3-1-8(7-11)2-4-9/h8,10-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMMANNRSGHVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801287508
Record name 4-(Hydroxymethyl)-1-piperidineethanol
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Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156220-86-8
Record name 4-(Hydroxymethyl)-1-piperidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1156220-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Hydroxymethyl)-1-piperidineethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol, a molecule of significant interest in medicinal chemistry and drug development. While a specific CAS number for this compound is not readily found in major chemical databases, this guide will serve as a valuable resource for researchers by detailing its predicted physicochemical properties, a proposed synthetic route, essential analytical techniques for its characterization, and its potential applications. The information presented herein is synthesized from data on structurally related compounds and established principles of organic chemistry.

Physicochemical Properties and Structural Analogs

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and development.[1] Due to the limited availability of experimental data for 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol, we can predict its properties by examining its constituent parts and comparing them to well-characterized analogs such as 4-Piperidinemethanol and 2-Piperidineethanol.

Property4-Piperidinemethanol2-PiperidineethanolPredicted: 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol
CAS Number 6457-49-4[2]1484-84-0Not readily available
Molecular Formula C₆H₁₃NO[2]C₇H₁₅NOC₈H₁₇NO₂
Molecular Weight 115.17 g/mol [2]129.20 g/mol 159.23 g/mol
Boiling Point 118-120 °C/10 mmHg[2]234 °CExpected to be >200 °C
Melting Point 55-59 °C[2]38-40 °CLikely a low-melting solid or a viscous liquid
Solubility Soluble in water and common organic solvents.[3]Soluble in water and common organic solvents.[3]Predicted to be highly soluble in polar protic solvents.

Note: Predicted values are estimations based on chemical structure and data from analogs.

The structure of 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol incorporates a piperidine ring, a primary alcohol, and a secondary alcohol, suggesting it will be a polar and hydrophilic molecule.

Proposed Synthesis of 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol

The synthesis of 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol can be approached through the N-alkylation of 4-piperidinemethanol with a suitable two-carbon electrophile. A common and effective method would be the reaction with 2-bromoethanol.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 4-Piperidinemethanol 4-Piperidinemethanol Reaction Reaction 4-Piperidinemethanol->Reaction + 2-Bromoethanol 2-Bromoethanol 2-Bromoethanol Base (e.g., K2CO3) Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Heat (Reflux) Heat (Reflux) 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol Reaction->2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol N-alkylation

Caption: Proposed synthesis of 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol.

Experimental Protocol:
  • Reaction Setup: To a solution of 4-piperidinemethanol (1.0 equivalent) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (2.0 equivalents).

  • Addition of Alkylating Agent: Slowly add 2-bromoethanol (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Potential Applications in Drug Discovery

Piperidine derivatives are integral to the development of a wide range of pharmaceuticals, particularly those targeting the central nervous system.[4] The bifunctional nature of 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol, with its two hydroxyl groups, makes it an attractive scaffold for creating libraries of compounds for high-throughput screening.

G cluster_scaffold Core Scaffold cluster_derivatives Potential Derivatives cluster_applications Therapeutic Areas Scaffold 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol Primary -OH Secondary -OH Esters Esters Scaffold:f1->Esters Ethers Ethers Scaffold:f1->Ethers Carbamates Carbamates Scaffold:f2->Carbamates CNS_Disorders CNS Disorders Esters->CNS_Disorders Oncology Oncology Ethers->Oncology Antivirals Antivirals Carbamates->Antivirals

Caption: Drug discovery potential of the 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol scaffold.

This scaffold can be used in the synthesis of:

  • Muscarinic Acetylcholine Receptor (mAChR) Ligands: As a building block for compounds targeting neurological disorders.[5]

  • Sigma Receptor Ligands: For the development of treatments for neurodegenerative diseases and psychiatric conditions.[5]

  • Kinase Inhibitors: The piperidine moiety is found in numerous kinase inhibitors used in oncology.[4]

Analytical Characterization

The definitive identification and purity assessment of a newly synthesized compound like 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol require a combination of analytical techniques.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the connectivity of the atoms.

  • Mass Spectrometry (MS): LC-MS is crucial for determining the molecular weight of the compound and for identifying any impurities.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of the final compound.[7]

Sample HPLC Protocol:
ParameterCondition
Column C18 reverse-phase column
Mobile Phase A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

This method would be a starting point and would require optimization for the specific compound.[8]

Safety and Handling

While specific safety data for 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol is not available, precautions should be based on the known hazards of its structural analogs, such as piperidine. Piperidine and its derivatives are often corrosive and can cause severe skin burns and eye damage.[9]

Hazard ClassGHS Classification (Predicted)
Acute Toxicity (Oral) Harmful if swallowed[10]
Skin Corrosion/Irritation Causes severe skin burns and eye damage[10]
Serious Eye Damage/Irritation Causes serious eye damage[10]

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

  • Handle the compound in a well-ventilated fume hood.[11]

  • Avoid contact with skin, eyes, and clothing.[9]

  • In case of contact, immediately flush the affected area with copious amounts of water.

Conclusion

2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and development. This guide provides a foundational framework for its synthesis, characterization, and safe handling. By leveraging the knowledge of related compounds and established chemical principles, researchers can confidently approach the investigation of this and other novel molecules, thereby advancing the frontiers of medicinal chemistry.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15144, 2-Piperidin-2-ylethanol. [Link]

  • Google Patents. WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4)
  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • Google Patents. EP0524846A1 - 2-(Piperidin-1-yl)
  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • MDPI. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. [Link]

  • National Institutes of Health. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. [Link]

  • A1-Chemicals. 2-(4-Methyl-piperidin-1-yl)-ethanol. [Link]

  • PrepChem.com. Synthesis of 2-(4-diphenylmethylpiperazinyl)-1-(4-hydroxyphenyl)ethanol. monohydrochloride. [Link]

  • ResearchGate. (PDF) Journal of Analytical & Bioanalytical Techniques -Open Access Jong-in Hahm. [Link]

  • Rasayan Journal of Chemistry. BIOANALYTICAL METHOD PROCESS OF CHROMATOGRAPHIC ANALYSIS OF TIZANIDINE IN THE FORMULATION AND HUMAN PLASMA. [Link]

  • Pharmacy 180. Physicochemical Properties of the Drug. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol is a key building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of pharmacologically active compounds. Its bifunctional nature, featuring both a primary and a secondary alcohol, along with a tertiary amine, makes it a versatile scaffold for creating molecules with diverse biological targets. This guide provides a comprehensive overview of a reliable and scalable synthetic pathway to this valuable intermediate, intended for researchers, scientists, and professionals in drug development. The presented methodology is grounded in established chemical principles and supported by practical, field-proven insights to ensure reproducibility and high purity of the final product.

Strategic Approach to Synthesis

The most direct and widely employed strategy for the synthesis of 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol involves the N-alkylation of 4-piperidinemethanol. This approach is favored for its efficiency and the ready availability of the starting materials. The core of this synthesis is the formation of a new carbon-nitrogen bond at the piperidine nitrogen. This can be effectively achieved through two primary routes:

  • Nucleophilic Substitution with a 2-Haloethanol: This classic SN2 reaction utilizes a 2-haloethanol (e.g., 2-bromoethanol or 2-chloroethanol) to introduce the 2-hydroxyethyl group onto the piperidine nitrogen. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct and drive the reaction to completion.

  • Ring-Opening of Ethylene Oxide: The nucleophilic piperidine nitrogen can directly attack the strained three-membered ring of ethylene oxide, leading to the formation of the desired product.[1] While efficient, this method requires specialized equipment and stringent safety protocols due to the gaseous and highly reactive nature of ethylene oxide.[2][3]

For its operational simplicity and broader accessibility in a standard laboratory setting, this guide will focus on the N-alkylation of 4-piperidinemethanol with 2-bromoethanol .

Synthesis Pathway Overview

The overall synthetic scheme can be conceptually divided into two main stages:

  • Stage 1: Synthesis of the Key Intermediate, 4-Piperidinemethanol.

  • Stage 2: N-Alkylation to Yield the Final Product, 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol.

Synthesis_Pathway cluster_0 Stage 1: Synthesis of 4-Piperidinemethanol cluster_1 Stage 2: N-Alkylation Ethyl 4-piperidinecarboxylate Ethyl 4-piperidinecarboxylate 4-Piperidinemethanol 4-Piperidinemethanol Ethyl 4-piperidinecarboxylate->4-Piperidinemethanol LiAlH4, THF Product 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol 4-Piperidinemethanol->Product K2CO3, Acetonitrile 2-Bromoethanol 2-Bromoethanol 2-Bromoethanol->Product

Figure 1: Overall two-stage synthesis pathway for 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol.

Stage 1: Synthesis of 4-Piperidinemethanol

The precursor, 4-piperidinemethanol, is readily synthesized by the reduction of a commercially available starting material, ethyl 4-piperidinecarboxylate.[4]

Reaction Mechanism

The reduction of the ester functionality in ethyl 4-piperidinecarboxylate to a primary alcohol is efficiently accomplished using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ester, followed by the elimination of the ethoxide leaving group and a subsequent second hydride addition to the intermediate aldehyde.

Experimental Protocol

Materials:

  • Ethyl 4-piperidinecarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH)

Procedure:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.1 equivalents) in anhydrous THF.

  • The suspension is cooled to 0 °C using an ice bath.

  • A solution of ethyl 4-piperidinecarboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the cooled LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 10 °C.[4]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.[4]

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is carefully quenched by cooling the flask to 0 °C and slowly adding deionized water, followed by 15% aqueous NaOH, and then again deionized water.

  • The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF.

  • The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 4-piperidinemethanol as a crude product, which is often of sufficient purity for the next step.[5]

ReagentMolar RatioKey Parameters
Ethyl 4-piperidinecarboxylate1.0Starting material
Lithium aluminum hydride (LiAlH₄)1.1Reducing agent
Anhydrous Tetrahydrofuran (THF)-Solvent
Temperature-Initial addition at 0 °C, then ambient temperature for the reaction duration.
Reaction Time-Typically overnight

Table 1: Summary of reaction parameters for the synthesis of 4-piperidinemethanol.

Stage 2: N-Alkylation of 4-Piperidinemethanol

With the 4-piperidinemethanol in hand, the final step is the introduction of the 2-hydroxyethyl group onto the piperidine nitrogen.

Reaction Mechanism

This transformation is a classic example of a nucleophilic substitution reaction (SN2). The secondary amine of 4-piperidinemethanol acts as the nucleophile, attacking the electrophilic carbon atom of 2-bromoethanol that bears the bromine atom. The bromine atom, being a good leaving group, is displaced. A base, such as potassium carbonate (K₂CO₃), is crucial in this reaction to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, thereby preventing the protonation of the starting amine and driving the reaction towards the product.[6]

Experimental Protocol

Materials:

  • 4-Piperidinemethanol

  • 2-Bromoethanol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-piperidinemethanol (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetonitrile.[6]

  • To this stirred suspension, add 2-bromoethanol (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • For purification, dissolve the crude residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol. Further purification can be achieved by column chromatography on silica gel if necessary.

ReagentMolar RatioRole
4-Piperidinemethanol1.0Nucleophile
2-Bromoethanol1.1Electrophile (alkylating agent)
Potassium Carbonate2.0Base (acid scavenger)
Acetonitrile-Solvent
Temperature-Reflux
Reaction Time-12-24 hours

Table 2: Summary of reaction parameters for the N-alkylation step.

Trustworthiness and Self-Validation

The described protocols are designed to be self-validating through in-process monitoring and final product characterization.

  • In-Process Monitoring: The progress of both reaction stages should be diligently monitored by an appropriate chromatographic technique (TLC or GC-MS). The disappearance of the starting material and the appearance of the product spot/peak are clear indicators of reaction progression.

  • Final Product Characterization: The identity and purity of the final product, 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol, should be confirmed using standard analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., O-H and C-N stretching).

Conclusion

The synthesis of 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol via the reduction of ethyl 4-piperidinecarboxylate followed by N-alkylation with 2-bromoethanol represents a robust and scalable pathway. This guide provides a detailed, step-by-step methodology grounded in fundamental organic chemistry principles. By adhering to the outlined procedures and employing rigorous analytical monitoring, researchers can reliably produce this valuable intermediate for applications in drug discovery and development.

References

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Online discussion]. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). RSC Advances. [Journal content, specific article not fully identifiable from snippet]. Available at: [Link]

  • Google Patents. (1993). EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. Available at: [Link]

  • Google Patents. (2017). WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.
  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]

  • ResearchGate. (n.d.). Reaction products of ethylene oxide with methanol -first three members of series. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available at: [Link]

  • Wikipedia. (n.d.). Ethylene oxide. Available at: [Link]

  • Sarwat Jahan, et al. (n.d.). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine.
  • ACS Publications. (n.d.). Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines. Available at: [Link]

  • UniCA IRIS. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Available at: [Link]

  • VTechWorks. (n.d.). The reaction of ethylene oxide with some proteins, amino acids and vitamins. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-diphenylmethylpiperazinyl)-1-(4-hydroxyphenyl)ethanol. monohydrochloride. Available at: [Link]

  • Darwin Microfluidics. (2024). Ethylene Oxide (EtO) – Sterilization Compatibility Chart. Available at: [Link]

  • ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Semantic Scholar. (n.d.). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)- piperidine to alkyl acrylates: application towards the synthesis of. Available at: [Link]

  • PubMed. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Ethylene Oxide. Available at: [Link]

  • Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Available at: [Link]

  • ResearchGate. (2025). Synthesis of (1-(2-((5-(4-Substitutedphenyl) Furan/Thiophen-2-Yl) Methylene) Hydrazineyl)-3-(4-Hydroxyphenyl). Available at: [Link]

  • PubChem. (n.d.). 4-Piperidinemethanol. Available at: [Link]

Sources

Physical and chemical properties of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-[4-(hydroxymethyl)piperidin-1-yl]ethanol is a bifunctional organic molecule belonging to the substituted piperidine class of compounds. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active molecules due to its favorable physicochemical properties and ability to interact with various biological targets. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol, its synthesis, potential applications, and detailed experimental protocols for its characterization. Given the limited publicly available experimental data for this specific molecule, this guide integrates data from closely related analogs to provide a robust predictive profile, alongside standardized methodologies for empirical validation.

Chemical Identity and Molecular Structure

The fundamental identification of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol is established through its unique chemical identifiers and molecular structure.

IdentifierValueSource
IUPAC Name 2-[4-(hydroxymethyl)piperidin-1-yl]ethanolN/A
CAS Number 1156220-86-8[1]
Molecular Formula C₈H₁₇NO₂N/A
Molecular Weight 159.23 g/mol N/A
SMILES OCC1CCN(CCO)CC1[1]

The structure of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol, characterized by a piperidine ring substituted at the nitrogen atom with a 2-hydroxyethyl group and at the 4-position with a hydroxymethyl group, imparts it with distinct chemical properties. The presence of two primary alcohol functional groups and a tertiary amine makes it a versatile intermediate in organic synthesis.

Physicochemical Properties: A Predictive and Comparative Analysis

PropertyPredicted/Comparative ValueAnalogous Compound & Rationale
Melting Point Likely a low-melting solid or a viscous liquid at room temperature.4-Piperidineethanol (CAS 622-26-4) is a low-melting crystalline solid. The additional hydroxymethyl group may increase the melting point due to enhanced hydrogen bonding.
Boiling Point >200 °C at atmospheric pressureN-Piperidinoethanol (CAS 3040-44-6) has a boiling point of 199-202 °C[2]. The additional hydroxyl group in the target molecule is expected to increase the boiling point due to stronger intermolecular forces.
Density ~1.0 - 1.1 g/cm³N-Piperidinoethanol has a density of approximately 0.973 g/mL[2]. The addition of an oxygen atom is likely to increase the density slightly.
pKa Estimated pKa of the tertiary amine is in the range of 9-10.The pKa of piperidine is approximately 11.2. N-substitution with an electron-withdrawing hydroxyethyl group is expected to lower the pKa. Potentiometric titration is a common method for determining the pKa of piperidine derivatives[3][4].
Solubility Soluble in water and polar organic solvents (e.g., ethanol, methanol). Sparingly soluble in nonpolar organic solvents.The two hydroxyl groups and the nitrogen atom allow for significant hydrogen bonding with protic solvents. The solubility of amino acids and their derivatives is highly dependent on the solvent system[5][6].
Experimental Protocol for pKa Determination by Potentiometric Titration

This protocol outlines a standard procedure for the determination of the acid dissociation constant (pKa) of the tertiary amine in 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol.

Objective: To determine the pKa of the piperidine nitrogen.

Materials:

  • 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Accurately weigh approximately 0.1 mmol of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol and dissolve it in 50 mL of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Immerse the calibrated pH electrode into the solution.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized 0.1 M HCl solution, adding small increments (e.g., 0.1-0.2 mL) and recording the pH after each addition.

  • Continue the titration until the pH has dropped significantly and stabilized.

  • Plot the pH versus the volume of HCl added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

G A 4-(hydroxymethyl)piperidine E 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol A->E B 2-Bromoethanol B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., Acetonitrile) D->E

Caption: Proposed synthesis of the target compound.

Experimental Protocol for Synthesis

Objective: To synthesize 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol via N-alkylation.

Materials:

  • 4-(hydroxymethyl)piperidine

  • 2-bromoethanol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-(hydroxymethyl)piperidine (1 equivalent) in acetonitrile, add potassium carbonate (2-3 equivalents).

  • To this stirred suspension, add 2-bromoethanol (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Spectroscopic and Chromatographic Characterization

As no publicly available spectra for 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol were found, this section provides predicted spectral characteristics and a general protocol for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include multiplets for the piperidine ring protons, a triplet for the methylene group adjacent to the nitrogen in the hydroxyethyl chain, a triplet for the methylene group adjacent to the hydroxyl group in the hydroxyethyl chain, and a doublet for the methylene group of the hydroxymethyl substituent. The hydroxyl protons may appear as broad singlets.

  • ¹³C NMR: Distinct signals are expected for each of the eight carbon atoms in the molecule. The chemical shifts would be characteristic of a substituted piperidine with alcohol functionalities.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the two hydroxyl groups. C-H stretching vibrations of the aliphatic backbone would appear in the 2800-3000 cm⁻¹ region. C-N and C-O stretching bands would be observed in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 159. Key fragmentation patterns would involve the loss of a hydroxymethyl radical (•CH₂OH), a hydroxyethyl radical (•CH₂CH₂OH), and cleavage of the piperidine ring.

Analytical Workflow for Characterization

G A Synthesized Product B Purity Assessment (HPLC, GC) A->B C Structural Elucidation A->C H Final Characterized Compound B->H D ¹H NMR C->D E ¹³C NMR C->E F Mass Spectrometry C->F G IR Spectroscopy C->G D->H E->H F->H G->H

Caption: Analytical workflow for compound characterization.

Potential Applications in Research and Drug Development

While specific applications for 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol are not extensively documented, its structure suggests significant potential as a versatile building block and intermediate in several areas of chemical and pharmaceutical research.

  • Pharmaceutical Synthesis: The piperidine scaffold is a key component in a wide range of therapeutic agents. The dual hydroxyl functionality of this molecule allows for further derivatization to create more complex molecules with potential biological activity. N-hydroxyethyl piperidine derivatives are utilized in the synthesis of various pharmaceuticals.[7]

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can serve as a fragment for screening against biological targets. The piperidine core provides a rigid scaffold, while the hydroxyl groups offer points for vector expansion.

  • Material Science: The diol functionality could be utilized in the synthesis of polyesters and polyurethanes, potentially imparting unique properties due to the incorporated piperidine ring.

Safety and Handling

General Precautions:

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear compatible chemical-resistant gloves.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood.

  • Ingestion: Do not ingest. Wash hands thoroughly after handling.

For analogous compounds like 1-(2-Hydroxyethyl)piperidine, hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[8] It is prudent to handle 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol with similar care.

Conclusion

2-[4-(hydroxymethyl)piperidin-1-yl]ethanol is a chemical entity with considerable potential, primarily as a building block in synthetic and medicinal chemistry. While a comprehensive experimental dataset for this specific molecule is currently lacking in the public domain, this guide provides a robust framework for its understanding, synthesis, and characterization based on established chemical principles and data from analogous structures. The detailed experimental protocols included herein are intended to empower researchers to empirically determine its properties and explore its applications, thereby contributing to the broader scientific knowledge base.

References

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  • ResearchGate. (2025). 1-(4-(6-Fluorobenzo [ d ] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1 H -1,2,3-triazol-1-yl) ethanone: Synthesis, spectroscopic characterization, Hirshfeld surface analysis, cytotoxic studies and docking studies. Retrieved from [Link]

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Solubility Profile of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol in Organic Solvents: A Methodological and Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol, a key building block in modern medicinal chemistry.[1] Given the absence of extensive public data on its solubility, this document focuses on a predictive analysis based on the molecule's physicochemical properties and established principles of solute-solvent interactions. It presents a detailed, field-proven protocol for the isothermal shake-flask method, the gold standard for determining thermodynamic solubility, enabling researchers to generate precise, reliable data.[2][3] The guide synthesizes theoretical principles with practical applications, offering insights into how the solubility profile influences solvent selection for chemical synthesis, formulation development, and preclinical studies.

Introduction: A Versatile Scaffold in Drug Discovery

2-[4-(hydroxymethyl)piperidin-1-yl]ethanol is a bifunctional piperidine derivative of significant interest in pharmaceutical research. Its structure, which incorporates both primary and tertiary alcohol functionalities along with a tertiary amine, makes it a versatile intermediate for creating complex molecules. Piperidine derivatives are foundational scaffolds in the pharmaceutical industry, appearing in numerous drug classes.[1] This specific compound serves as a crucial intermediate in the synthesis of pharmacologically active agents, including heterocyclic protein kinase inhibitors for oncology and autoimmune diseases, as well as compounds targeting the central nervous system.[1]

Understanding the solubility of this intermediate is paramount. Solubility is a critical physicochemical parameter that governs every stage of drug development, from the selection of a reaction medium in synthesis to achieving the desired concentration for pharmacological response in preclinical studies.[4] A well-characterized solubility profile in various organic solvents enables chemists and formulators to make informed decisions, preventing issues such as poor bioavailability, unreliable results in in vitro assays, and challenges in purification and formulation.[2][4]

Physicochemical Properties and Predicted Solubility Behavior

A qualitative prediction of solubility can be derived from a thorough analysis of the molecular structure of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol.

  • Molecular Structure: C₈H₁₇NO₂

  • Key Functional Groups:

    • Two Hydroxyl (-OH) Groups: These groups can act as both hydrogen bond donors and acceptors. Their presence strongly suggests high affinity for polar, protic solvents.

    • Tertiary Amine (-N<): The nitrogen atom's lone pair of electrons makes it a hydrogen bond acceptor.

    • Piperidine Ring: The saturated hydrocarbon ring provides a degree of lipophilicity to the molecule.

Predictive Analysis: The principle of "like dissolves like" provides a foundational guide for predicting solubility.[5] The dissolution process is energetically favored when the interactions between solute and solvent molecules are comparable to or stronger than the solute-solute and solvent-solvent interactions.[6]

For 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol, the two hydroxyl groups are expected to dominate its solubility behavior.

  • High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol). These solvents can engage in extensive hydrogen bonding with both the hydroxyl groups and the tertiary amine, effectively solvating the molecule.

  • Moderate to Good Solubility: Expected in polar aprotic solvents (e.g., acetone, acetonitrile, THF). These solvents can act as hydrogen bond acceptors but cannot donate a hydrogen bond. They will interact favorably with the molecule's hydroxyl protons and its overall dipole moment.

  • Low to Poor Solubility: Expected in nonpolar solvents (e.g., toluene, heptane). These solvents lack the ability to form strong hydrogen bonds or engage in significant dipole-dipole interactions, making the energetic cost of breaking the strong intermolecular hydrogen bonds of the solute prohibitive. This prediction aligns with the observed behavior of structurally similar compounds like piperidine, which is highly soluble in alcohols and ethers but has limited solubility in alkanes.[7]

Standard Protocol for Thermodynamic Solubility Determination

To move beyond prediction to quantitative data, a robust and reproducible experimental method is required. The isothermal shake-flask method is the universally accepted standard for determining equilibrium (thermodynamic) solubility.[3][8] Its principles are outlined in guidelines such as OECD Test Guideline 105, which, although written for water solubility, provides a sound framework for testing in organic solvents.[9][10]

Causality Behind the Experimental Design

The protocol is designed as a self-validating system. An excess of the solid compound is used to ensure that a true equilibrium between the dissolved and undissolved states is achieved. The extended agitation period at a controlled temperature is critical for reaching this equilibrium.[11] Subsequent separation of the solid phase via centrifugation and filtration ensures that the analyzed liquid phase represents only the dissolved solute, preventing artificially high measurements. Finally, a validated analytical method like HPLC provides accurate quantification.

Detailed Experimental Protocol
  • Preparation: Add an excess amount of solid 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol to a series of glass vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration to reach equilibrium. Expert Insight: A 24- to 72-hour period is typical. To validate equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours); equilibrium is confirmed when the measured concentration no longer increases.[11]

  • Phase Separation: Allow the vials to stand undisturbed at the test temperature for at least 24 hours to allow for sedimentation. For more robust separation, centrifuge the vials at the same temperature.

  • Sampling: Carefully withdraw a supernatant aliquot from the clear liquid phase. Immediately filter the aliquot through a sub-micron syringe filter (e.g., 0.22 µm PTFE) compatible with the organic solvent to remove any remaining microscopic particles.

  • Dilution: Dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV or LC-MS method against a set of calibration standards.[12]

  • Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Visualization of the Experimental Workflow

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation cluster_analysis 3. Quantification A Add excess solid solute to vial B Add known volume of organic solvent A->B C Seal and agitate at constant temperature (e.g., 24-72 hours) B->C D Settle or centrifuge at constant temperature C->D Equilibrium Reached E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute sample into quantification range F->G Clear Filtrate H Analyze via validated HPLC or LC-MS method G->H I Calculate solubility from calibration curve H->I G cluster_solute Solute: 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol cluster_solvents Solvent Properties cluster_solubility Resulting Solubility Solute Key Structural FeaturesH-Bond DonorsTwo -OH GroupsH-Bond Acceptors-OH, -N< GroupsLipophilic RegionPiperidine Ring S_Protic Polar Protic (Methanol) H-Bond Donor/Acceptor S_Aprotic Polar Aprotic (Acetonitrile) H-Bond Acceptor S_Nonpolar Nonpolar (Heptane) van der Waals only R_High High Solubility / Miscible S_Protic->R_High Strong H-Bonding Interaction R_Moderate Moderate Solubility S_Aprotic->R_Moderate Dipole-Dipole & H-Bond Acceptance R_Low Very Low Solubility S_Nonpolar->R_Low Weak van der Waals Interaction

Solute-Solvent Interactions Driving Solubility

Practical Applications in Research and Development

A well-defined solubility profile is not merely academic; it is an actionable dataset that guides critical decisions:

  • Process Chemistry: For synthesis, a solvent must be chosen in which reactants are soluble but in which the product may be less soluble to facilitate crystallization and purification. The data helps select optimal reaction and crystallization solvents.

  • Preclinical Formulation: For in vitro screens, compounds are often first dissolved in DMSO. However, kinetic solubility assays in aqueous buffers are essential to avoid precipitation in the assay medium, which can lead to erroneous results. [2][13]For in vivo studies, the solubility in pharmaceutically acceptable co-solvents or vehicles determines the feasibility of achieving the required dosage for toxicity and efficacy studies.

  • Material Science: Understanding solubility is key for controlling polymorphism, as different crystal forms of a compound can have different solubilities and stabilities.

Conclusion

While quantitative public solubility data for 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol is scarce, a robust predictive framework based on its molecular structure provides valuable guidance for its handling and use. The compound is anticipated to be highly soluble in polar protic solvents and progressively less soluble in polar aprotic and nonpolar solvents. This guide provides the necessary theoretical background and a detailed, authoritative experimental protocol—the isothermal shake-flask method—to empower researchers to generate the precise data required for their specific applications. By systematically determining and applying this critical data, scientists can accelerate the drug discovery and development process, ensuring greater reliability and success in their research endeavors.

References

  • Slideshare. (n.d.). Mechanism of solute solvent interaction. Retrieved from Slideshare. [Link]

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  • Google Patents. (n.d.). EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from Situ Biosciences. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

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  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Pharmaguideline. (n.d.). Solubility Expressions and Mechanisms of Solute Solvent Interactions. Retrieved from Pharmaguideline website. [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from Dissolution Technologies. [Link]

  • Pharmacy Infoline. (n.d.). Mechanisms of Solute Solvent Interaction Physical Pharmaceutics Notes. Retrieved from Pharmacy Infoline. [Link]

  • Scribd. (n.d.). Solvent Polarity Table. Retrieved from Scribd. [Link]

  • Murov, S. (n.d.). Properties of Common Organic Solvents. Retrieved from a personal website. [Link]

  • Amines & Plasticizers Limited. (n.d.). 1-Piperidine Ethanol (2-Piperidino Ethanol). Retrieved from Amines & Plasticizers Limited website. [Link]

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • MDPI. (2023). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-(piperidin-1-yl)ethanol. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

  • Wagner, M., et al. (2022). The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces. ChemistryOpen, 11(12), e202200140. [Link]

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An In-depth Technical Guide to 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol as a Versatile Chemical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1][2] This technical guide provides an in-depth analysis of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol (also known as 2,2'-(piperidine-1,4-diyl)bis(ethan-1-ol)), a highly functionalized piperidine derivative. We will explore its strategic importance as a bifunctional chemical intermediate, detailing its synthesis, core reactivity, and applications in the construction of complex, pharmacologically active molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced building blocks in organic synthesis.

The Strategic Value of the Piperidine Scaffold

The six-membered nitrogen-containing heterocycle of piperidine is a privileged scaffold in drug design.[1] Its prevalence is not coincidental; the piperidine ring often imparts desirable properties to a drug candidate, including:

  • Improved Solubility and Bioavailability: The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility.

  • Reduced Metabolic Lability: Compared to more aromatic systems, the saturated piperidine ring can be less susceptible to metabolic breakdown.

  • Three-Dimensional Diversity: The non-planar, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[3]

Derivatives of piperidine are found in over twenty classes of pharmaceuticals, ranging from potent analgesics like fentanyl to antipsychotics and novel cancer therapies.[1][4] The strategic selection of substituted piperidine intermediates is therefore a critical decision in the drug discovery pipeline.

Physicochemical Profile of 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol

2-[4-(hydroxymethyl)piperidin-1-yl]ethanol is a unique building block distinguished by its symmetrical diol structure and a central piperidine core. These features provide a rich platform for synthetic elaboration.

Chemical Structure of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanolFigure 1. Chemical Structure of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol.

Table 1: Physicochemical Properties

PropertyValueSource(s)
IUPAC Name 2-[4-(2-Hydroxyethyl)piperidin-1-yl]ethan-1-olSigma-Aldrich
Synonym(s) 2,2'-(Piperidine-1,4-diyl)bis(ethan-1-ol)Sigma-Aldrich
CAS Number 50325-75-2Sigma-Aldrich
Molecular Formula C₉H₁₉NO₂Sigma-Aldrich
Molecular Weight 173.26 g/mol Sigma-Aldrich
Purity ≥96%Sigma-Aldrich
Storage Temp. 2-8°CSigma-Aldrich

The molecule's core utility stems from three key features:

  • Tertiary Amine: The nitrogen atom within the piperidine ring is a tertiary amine, serving as a non-basic, flexible linker.

  • Two Primary Hydroxyl Groups: The presence of two primary -OH groups offers two distinct points for chemical modification. This bifunctionality is the cornerstone of its role as a versatile intermediate.

  • Piperidine Core: Provides the structural and pharmacokinetic advantages inherent to this scaffold.

Synthesis of the Intermediate: A Strategic Approach

The most direct and industrially scalable synthesis of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol involves the N-alkylation of a readily available precursor, 4-piperidinemethanol.[5] This approach builds the molecule by forming the C-N bond, which is a robust and well-understood transformation.

G cluster_0 Synthesis Workflow A 4-Piperidinemethanol (Precursor) D Reaction Mixture (Heating) A->D B 2-Chloroethanol (Alkylating Agent) B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D E Workup & Isolation (Filtration, Extraction) D->E F Purification (Column Chromatography) E->F G 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol (Final Product) F->G

Diagram 1. Synthetic workflow for the N-alkylation of 4-piperidinemethanol.
Experimental Protocol: Synthesis via N-Alkylation

This protocol describes a general procedure for the synthesis of the title compound.

1. Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-piperidinemethanol (1.0 eq.).[5]

  • Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

  • Add a mild inorganic base, such as potassium carbonate (K₂CO₃) (2.0-2.5 eq.). The base is crucial for scavenging the HCl generated during the reaction.[6][7]

2. Addition of Alkylating Agent:

  • To the stirred suspension, add 2-chloroethanol (1.1-1.2 eq.) dropwise at room temperature. An excess of the alkylating agent ensures the complete consumption of the starting piperidine.

3. Reaction Execution:

  • Heat the reaction mixture to 60-80°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).[8]

4. Workup and Isolation:

  • Cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to yield the crude product.[8]

5. Purification:

  • Purify the crude oil using column chromatography on silica gel to obtain the final product with high purity.

Causality Insight: The choice of a polar aprotic solvent like DMF is deliberate; it effectively dissolves the reactants while not interfering with the nucleophilic substitution reaction. Potassium carbonate is chosen as the base because it is inexpensive, easy to remove by filtration, and sufficiently basic to drive the reaction forward without causing significant side reactions.

The Core Utility: A Bifunctional Linker and Scaffold

The primary value of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol lies in its two primary hydroxyl groups. This diol structure allows it to act as a molecular "linker," connecting two different parts of a molecule or serving as a scaffold to build out complexity.

A key challenge in working with diols is achieving selective functionalization of one hydroxyl group over the other.[9] While the two hydroxyls in this molecule are chemically equivalent, strategies involving stoichiometry control or the use of bulky reagents can often favor mono-functionalization. Advanced methods using organocatalysis or enzymatic resolutions can also achieve high selectivity.[9][10]

G cluster_1 Role as a Bifunctional Intermediate cluster_R1 Pathway 1 cluster_R2 Pathway 2 Intermediate 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol R1 Reagent 1 (e.g., Acid Chloride) Product1 Mono-acylated Intermediate Intermediate->Product1 R1->Product1 Selective Acylation R2 Reagent 2 (e.g., Alkyl Halide) Product2 Final Product (Disubstituted) Product1->Product2 R2->Product2 Alkylation

Diagram 2. Conceptual workflow demonstrating the sequential functionalization of the diol intermediate.
Protocol Example: Mono-acylation (Selective Protection)

This protocol outlines a method for selectively acylating one hydroxyl group, a common first step before further modification of the second hydroxyl.[11][12]

1. Setup:

  • Dissolve 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol (1.0 eq.) in a suitable solvent like dichloromethane (DCM) in a flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath. This helps control the reaction rate and improve selectivity.

2. Reagent Addition:

  • Add a base, such as triethylamine (1.1 eq.).

  • Slowly add a bulky acylating agent, such as pivaloyl chloride (0.95 eq.), dropwise. Using a slight sub-stoichiometric amount of the acylating agent minimizes the formation of the di-acylated product.

3. Reaction and Monitoring:

  • Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature.

  • Monitor the formation of the mono-protected product versus the di-protected byproduct and remaining starting material using TLC.

4. Workup:

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the organic layer with brine, dry over magnesium sulfate, and concentrate.

5. Purification:

  • Purify via column chromatography to isolate the mono-pivaloylated intermediate.

Causality Insight: The use of a bulky acylating agent like pivaloyl chloride sterically hinders the reaction. Once one hydroxyl group has reacted, the resulting bulky ester group makes it significantly more difficult for a second molecule of pivaloyl chloride to access and react with the remaining hydroxyl group, thus favoring mono-protection.

Applications in Pharmaceutical Synthesis

This intermediate is a valuable precursor for synthesizing a range of therapeutic agents, particularly those targeting the central nervous system or requiring a flexible linker to span a binding pocket.[13] While specific proprietary examples are often found in patent literature, the general utility can be demonstrated in the synthesis of complex piperidine derivatives used as, for example, kinase inhibitors or receptor antagonists.[10]

The structure is particularly well-suited for creating analogs of drugs like those containing a substituted piperidine-ethanol motif, which are explored for their activity as calcium channel antagonists or 5-HT₇ receptor antagonists.[10]

Safety and Handling

While specific safety data for 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol is limited, related piperidine ethanol compounds are known to be hazardous.[14]

  • GHS Classification (Anticipated): Based on similar structures like 2-Piperidin-2-ylethanol, it should be handled as a substance that may be harmful if swallowed, cause severe skin burns and eye damage.[14]

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid direct contact with skin and eyes. Do not ingest or inhale.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) away from incompatible materials such as strong oxidizing agents.

Conclusion

2-[4-(hydroxymethyl)piperidin-1-yl]ethanol is more than just a chemical; it is a strategic tool for the modern medicinal chemist. Its bifunctional nature, combined with the proven advantages of the piperidine core, provides a reliable and versatile platform for constructing novel and complex molecular architectures. By understanding its synthesis and the principles of its selective reactivity, researchers can significantly streamline the development of new drug candidates, accelerating the path from initial design to pharmacologically active lead compounds.

References

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The Piperidine Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Rational Design and Development of Novel Piperidine-Based Therapeutic Agents

Authored by: A Senior Application Scientist

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and versatile scaffolds in medicinal chemistry.[1][2][3] Its prevalence in over twenty classes of pharmaceuticals, ranging from blockbuster drugs to natural alkaloids, underscores its significance in the development of novel therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the core principles and practical methodologies for discovering and developing novel piperidine-based drug candidates. We will delve into the rationale behind its selection as a privileged scaffold, explore diverse synthetic strategies, detail robust screening protocols, and analyze the critical structure-activity relationships that govern its therapeutic efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the piperidine nucleus in their quest for innovative medicines.

The Piperidine Advantage: Why this Scaffold Dominates Medicinal Chemistry

The enduring success of the piperidine motif in drug discovery is not coincidental; it stems from a unique combination of physicochemical and structural properties that enhance "druggability."[4]

  • Structural Versatility and Conformational Flexibility: The sp3-hybridized nature of the piperidine ring allows it to adopt various low-energy conformations, most notably the chair and boat forms. This conformational flexibility enables piperidine-containing molecules to adapt and bind with high affinity to the three-dimensional binding pockets of diverse biological targets.[4]

  • Improved Physicochemical Properties: The presence of the nitrogen atom within the piperidine ring significantly influences key physicochemical parameters. It can act as a hydrogen bond acceptor and, when protonated, as a hydrogen bond donor, facilitating crucial interactions with biological macromolecules.[4] Furthermore, the piperidine moiety can modulate a compound's lipophilicity and water solubility, which are critical for optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[4]

  • Enhanced Metabolic Stability: The piperidine scaffold is generally characterized by high chemical and metabolic stability.[4] This intrinsic stability reduces the likelihood of rapid degradation in vivo, leading to improved bioavailability and a longer duration of action. However, the metabolic stability can be influenced by the substitution pattern on the ring.[4]

  • Access to Chemical Space: The piperidine ring can be readily functionalized at multiple positions, providing a gateway to a vast and diverse chemical space. This allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles through systematic structural modifications.

Strategic Synthesis of Piperidine Scaffolds: A Chemist's Toolkit

The efficient and stereocontrolled synthesis of substituted piperidines is a cornerstone of piperidine-based drug discovery. A multitude of synthetic strategies have been developed, each offering distinct advantages in terms of efficiency, stereoselectivity, and access to diverse substitution patterns.

Hydrogenation of Pyridine Precursors

One of the most direct and widely employed methods for synthesizing piperidines is the hydrogenation of readily available pyridine precursors.[1] This approach allows for the introduction of substituents onto the aromatic ring prior to reduction, providing a straightforward route to a variety of substituted piperidines.

Experimental Protocol: Diastereoselective cis-Hydrogenation of a Substituted Pyridine

This protocol is adapted from a procedure developed by the Beller group for the diastereoselective cis-hydrogenation of multi-substituted pyridines using a heterogeneous ruthenium catalyst.[1]

Materials:

  • Substituted pyridine (1.0 mmol)

  • Ruthenium on carbon (Ru/C, 5 mol%)

  • Methanol (5 mL)

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Procedure:

  • In a glass liner for a high-pressure autoclave, dissolve the substituted pyridine (1.0 mmol) in methanol (5 mL).

  • Carefully add the Ru/C catalyst (5 mol%) to the solution.

  • Place the glass liner into the autoclave and seal the vessel.

  • Purge the autoclave with hydrogen gas three times to remove any residual air.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 bar).

  • Stir the reaction mixture at a specified temperature (e.g., 80 °C) for the required duration (e.g., 24 hours).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude piperidine product.

  • Purify the product by flash column chromatography on silica gel to yield the desired cis-piperidine diastereomer.

Causality: The use of a heterogeneous ruthenium catalyst often favors the cis-addition of hydrogen to the pyridine ring, leading to the formation of the cis-diastereomer as the major product. The choice of solvent and reaction conditions can further influence the diastereoselectivity.

Intramolecular Cyclization Reactions

Intramolecular cyclization strategies involve the formation of the piperidine ring by creating a new carbon-nitrogen (C-N) or carbon-carbon (C-C) bond within a linear precursor that already contains the nitrogen atom.[1]

Diagram: Intramolecular Cyclization Pathways

G cluster_CN C-N Bond Formation cluster_CC C-C Bond Formation A Linear Precursor (with leaving group) B Piperidine A->B Intramolecular Nucleophilic Substitution C Linear Precursor (with reactive termini) D Piperidine C->D Intramolecular Cycloaddition/Annulation

Caption: Key intramolecular cyclization strategies for piperidine synthesis.

Intermolecular [5+1] Annulation

Two-component intermolecular reactions, such as [5+1] annulations, construct the piperidine ring by combining a five-atom component with a one-atom component.[1] Reductive amination is a common method used in this approach, involving the condensation of an amine with an aldehyde or ketone to form an imine, which is then reduced.[1]

From Synthesis to Biological Activity: Screening and Pharmacological Evaluation

Once a library of piperidine derivatives has been synthesized, the next critical step is to assess their biological activity and identify promising lead compounds. A well-designed screening cascade is essential for efficiently evaluating large numbers of compounds and prioritizing those with the desired pharmacological profile.

High-Throughput Screening (HTS)

High-throughput screening allows for the rapid testing of thousands of compounds against a specific biological target. This is often the first step in identifying initial "hits."

Experimental Workflow: High-Throughput Screening for a Kinase Inhibitor

G A Compound Library Piperidine Derivatives B Assay Plate Preparation Dispense compounds, enzyme, substrate, and ATP A->B C Incubation Allow enzymatic reaction to proceed B->C D Detection Measure kinase activity (e.g., luminescence) C->D E Data Analysis Identify 'hits' with significant inhibition D->E

Caption: A generalized workflow for high-throughput screening.

Structure-Activity Relationship (SAR) Studies

Following the identification of initial hits, SAR studies are conducted to understand how modifications to the chemical structure of the piperidine derivatives affect their biological activity.[5][6][7] This iterative process of synthesis and testing is crucial for optimizing potency, selectivity, and pharmacokinetic properties.[5]

Table: Illustrative SAR Data for a Series of Piperidine-Based Kinase Inhibitors

Compound IDR1-SubstituentR2-SubstituentIC₅₀ (nM)
Lead-1 HPhenyl500
Analogue-1a 4-FluorophenylPhenyl250
Analogue-1b 4-ChlorophenylPhenyl150
Analogue-1c 4-MethoxyphenylPhenyl800
Analogue-2a 4-ChlorophenylPyridyl75
Analogue-2b 4-ChlorophenylThienyl200

Causality: The data in the table suggests that electron-withdrawing groups at the R1 position (e.g., chloro) enhance potency, while electron-donating groups (e.g., methoxy) are detrimental. Furthermore, replacing the phenyl ring at the R2 position with a pyridyl ring leads to a significant improvement in inhibitory activity, indicating a potential hydrogen bond interaction with the target protein.

Therapeutic Applications of Piperidine-Based Agents

The versatility of the piperidine scaffold has led to its incorporation into drugs for a wide range of diseases.[2][8][9]

  • Oncology: Piperidine derivatives have shown significant promise as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.[1][10] They have been investigated as inhibitors of crucial targets like STAT-3, NF-κB, and PI3K/Akt.[10]

  • Neurodegenerative Diseases: In the realm of Alzheimer's disease therapy, piperidine-containing compounds have been developed as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors.[1][2] Donepezil, a well-known piperidine derivative, is a leading drug in this class.[1]

  • Infectious Diseases: The piperidine nucleus is also found in various antimicrobial, antifungal, and antiviral agents.[2][8]

  • Pain Management: Naturally occurring piperidine alkaloids, such as those found in certain plants, have demonstrated analgesic properties and have served as leads for the development of novel pain therapeutics.[2][11]

The Future of Piperidine-Based Drug Discovery: Integrating Computational and Experimental Approaches

The future of discovering novel piperidine-based therapeutics lies in the seamless integration of computational and experimental methodologies.

  • Fragment-Based Drug Discovery (FBDD): FBDD has emerged as a powerful strategy for lead generation.[12] Screening collections of small, piperidine-based fragments can identify low-affinity binders that can be elaborated into potent and selective drug candidates.[12]

  • Computational Modeling: In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are invaluable tools for designing novel piperidine inhibitors and predicting their activity before synthesis.[13][14] These methods can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.[13]

Diagram: Integrated Drug Discovery Workflow

G A Target Identification & Validation B Computational Design (QSAR, Docking) A->B C Synthesis of Piperidine Library B->C D High-Throughput Screening C->D E Hit-to-Lead Optimization (SAR Studies) D->E E->C Iterative Design F Preclinical Development E->F

Caption: An integrated workflow for modern piperidine-based drug discovery.

Conclusion

The piperidine scaffold continues to be a cornerstone of modern drug discovery, offering a privileged starting point for the development of novel therapeutic agents.[3][4] Its inherent structural and physicochemical advantages, coupled with the ever-expanding toolkit of synthetic and computational methodologies, ensure that piperidine-based compounds will remain at the forefront of medicinal chemistry for years to come. By embracing an integrated and rational approach to design, synthesis, and evaluation, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic nucleus.

References

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  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]

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An In-Depth Technical Guide to the Stability and Storage of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol (CAS No. 65576-47-8). As a key building block in pharmaceutical research and development, understanding its chemical stability is paramount for ensuring the integrity of experimental data and the quality of synthesized active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Profile

2-[4-(hydroxymethyl)piperidin-1-yl]ethanol is a bifunctional molecule featuring a tertiary amine within a piperidine ring and two primary alcohol groups. This structure makes it a versatile intermediate in organic synthesis.[1] Piperidine derivatives are foundational in the pharmaceutical industry, appearing in numerous drug classes.[1] The presence of both a nucleophilic tertiary amine and hydroxyl groups dictates its reactivity and, consequently, its stability profile.

Table 1: Physicochemical Properties of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol and Related Analogues

Property2-[4-(hydroxymethyl)piperidin-1-yl]ethanol4-Piperidineethanol2-Piperidineethanol1-(2-Hydroxyethyl)piperidine
Molecular Formula C8H17NO2C7H15NOC7H15NOC7H15NO
Molecular Weight 159.23 g/mol 129.20 g/mol 129.20 g/mol 129.20 g/mol
Appearance Not specified; likely a solid or viscous liquidCrystalline powderSolidColourless liquid
Boiling Point Not specified135°C @ 15mmHg[2]234°C[3]199-202°C[4][5]
Melting Point Not specified63°C[2]38-40°C[3]16°C[5]
Storage Temp. Room TemperatureRoom TemperatureRoom TemperatureRoom Temperature[4]

General Stability and Recommended Storage

Safety Data Sheets (SDS) for the target compound and its analogues consistently state that the product is chemically stable under standard ambient conditions (room temperature). However, to ensure long-term integrity, specific storage and handling practices are crucial.

Recommended Storage Conditions:

  • Container: Store in a tightly closed container to prevent moisture ingress and oxidation.[6][7]

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to minimize contact with atmospheric oxygen.

  • Temperature: Store in a cool, dry, and well-ventilated area.[6][7][8] Avoid exposure to high temperatures or direct heat sources.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids, which can react with the amine and alcohol functional groups.[7]

Predicted Degradation Pathways

The primary sites susceptible to degradation are the tertiary amine of the piperidine ring and the two primary alcohol groups.

  • Oxidation: The tertiary amine is prone to oxidation, which can lead to the formation of an N-oxide.[9] This is a common degradation pathway for piperidine-containing compounds.[9][10] The primary alcohol groups can also be oxidized, first to aldehydes and subsequently to carboxylic acids. Strong oxidizing agents or even atmospheric oxygen over extended periods can facilitate these processes.[9]

  • Acid/Base Catalyzed Reactions: While generally stable, extreme pH conditions could potentially catalyze dehydration or other rearrangement reactions, although this is less likely under typical storage conditions.

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate free-radical-mediated degradation reactions.[9]

  • Thermal Degradation: High temperatures can promote various complex degradation reactions, potentially leading to ring-opening or other fragmentation products.[9]

Predicted Degradation Pathways Figure 1: Hypothetical Degradation Pathways A 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol B N-Oxide Derivative A->B Oxidation (e.g., H₂O₂) [Tertiary Amine] C Aldehyde Derivative (from ethanol oxidation) A->C Oxidation [Ethanol Group] D Aldehyde Derivative (from hydroxymethyl oxidation) A->D Oxidation [Hydroxymethyl Group] F Ring-Opened Products B->F Further Degradation E Carboxylic Acid Derivative C->E Further Oxidation D->E Further Oxidation

Caption: Figure 1: Hypothetical Degradation Pathways

Establishing the Stability Profile: A Methodical Approach

To rigorously define the stability of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol, a systematic approach involving forced degradation and long-term stability studies is necessary.[11] This process is essential for identifying potential degradants and developing a stability-indicating analytical method.[11][12]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to predict its long-term stability and identify likely degradation products.[11] The goal is to achieve 5-20% degradation of the active substance.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDurationRationale
Acid Hydrolysis 0.1 M HCl60°C24 - 72 hoursTo assess stability in acidic conditions.[13]
Base Hydrolysis 0.1 M NaOH60°C24 - 72 hoursTo assess stability in alkaline conditions.[13]
Oxidation 3% H₂O₂Room Temp.24 hoursTo induce oxidative degradation of the amine and alcohol groups.[9][13]
Thermal Degradation Dry Heat80°C48 hoursTo evaluate the effect of high temperature on the solid material.[9][13]
Photostability ICH Q1B Option 2Room Temp.As per ICH Q1BTo assess degradation upon exposure to light.[9][13]

Experimental Protocol: General Procedure for Forced Degradation

  • Preparation: Prepare a stock solution of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol in a suitable solvent (e.g., methanol or acetonitrile:water).

  • Stress Application: For each condition, mix the stock solution with the specified stressor (e.g., 0.1 M HCl). For thermal and photolytic studies, expose the solid or solution to the conditions.

  • Incubation: Incubate the samples for the specified duration at the indicated temperature.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-UV/MS).

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial to separate and quantify the intact compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is the gold standard.

Step-by-Step Methodology for Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), which is versatile for polar to moderately non-polar compounds.

  • Mobile Phase Selection:

    • Begin with a simple mobile phase gradient, such as water (with 0.1% formic acid for better peak shape and MS compatibility) and acetonitrile.

    • Analyze the stressed samples. The goal is to achieve baseline separation between the main peak (intact compound) and all degradant peaks.

  • Method Optimization: Adjust the gradient slope, flow rate, and mobile phase composition to improve resolution.

  • Detection:

    • Use a Photodiode Array (PDA) detector to determine the optimal wavelength for detection and to perform peak purity analysis.

    • Use a Mass Spectrometer to identify the mass-to-charge ratio (m/z) of the parent compound and its degradants, which helps in elucidating their structures.

  • Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Stability Testing Workflow Figure 2: Workflow for Stability Profile Characterization cluster_0 Phase 1: Method Development cluster_1 Phase 2: Formal Stability Studies A Prepare Stock Solution of Compound B Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->B C Develop HPLC-UV/MS Method B->C Analyze Stressed Samples D Validate Stability-Indicating Method (ICH Q2(R1)) C->D E Place Compound in Stability Chambers (Long-Term & Accelerated) D->E Use Validated Method F Pull Samples at Time Points (e.g., 0, 3, 6, 9, 12 months) E->F G Analyze Samples using Validated Method F->G H Evaluate Data & Determine Shelf-Life G->H

Caption: Figure 2: Workflow for Stability Profile Characterization

Conclusion

While 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol is generally stable under standard ambient conditions, its molecular structure contains functional groups susceptible to degradation, primarily through oxidation. For applications in drug development and research where long-term integrity is critical, it is imperative to store the material in tightly sealed containers, protected from light, heat, and atmospheric oxygen. Furthermore, a comprehensive stability profile should be established through systematic forced degradation and long-term stability studies, utilizing a validated stability-indicating analytical method. This rigorous approach ensures the quality and reliability of this important chemical intermediate.

References

  • Sigma-Aldrich. (2024, March 4). Safety Data Sheet for 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-(2-Hydroxyethyl)piperidine.
  • Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from

  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet.
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  • Fisher Scientific. (2025, December 21). Safety Data Sheet for 1-(2-Hydroxyethyl)piperidine.
  • Google Patents. (n.d.). EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
  • ResearchGate. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. Retrieved from [Link]

  • MDPI. (n.d.). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-diphenylmethylpiperazinyl)-1-(4-hydroxyphenyl)ethanol. monohydrochloride. Retrieved from [Link]

  • MDPI. (n.d.). Biodegradation of Both Ethanol and Acetaldehyde by Acetobacter ghanensis JN01. Retrieved from [Link]

  • PubMed. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Retrieved from [Link]

  • PubMed. (2023, June 15). Biodegradation of sulfametoxydiazine by Alcaligenes aquatillis FA: Performance, degradation pathways, and mechanisms. Retrieved from [Link]

  • Amines & Plasticizers Limited. (n.d.). 1-Piperidine Ethanol (2-Piperidino Ethanol). Retrieved from [Link]

  • International Journal of Pharmaceutical Research. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. Retrieved from [Link]

  • MDPI. (n.d.). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Measurement of 4-Hydroxy-2,2,6,6-Tetramethyl-Piperidine-N-Oxyl by high Performance Liquid Chromatography–Electrospray Ionisation Mass Spectrometry. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

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Methodological & Application

The Versatile Building Block: 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Piperidine Scaffold and the Unique Role of a Hydroxylated Derivative

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharmaceuticals and biologically active molecules.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal structural motif for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Within this important class of heterocycles, 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol emerges as a particularly valuable and versatile building block for drug discovery and development.

This bifunctional molecule, possessing both a primary alcohol on the piperidine ring and a primary alcohol on the N-ethanol substituent, offers medicinal chemists a rich platform for structural elaboration and diversification. The strategic placement of these hydroxyl groups allows for the introduction of a wide range of functionalities, enabling the fine-tuning of properties such as solubility, polarity, and target engagement. This application note will provide a detailed exploration of the synthesis and utility of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol, offering researchers, scientists, and drug development professionals a comprehensive guide to its application in the synthesis of advanced therapeutic agents, with a focus on central nervous system (CNS) disorders and kinase inhibition.

Physicochemical Properties and Strategic Advantages in Drug Design

The unique structural features of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol confer several advantages in the design of novel therapeutics.

PropertyValue/CharacteristicSignificance in Drug Design
Molecular Formula C8H17NO2Provides a compact and versatile scaffold.
Molecular Weight 159.23 g/mol Falls within the desirable range for lead-like and drug-like molecules.
Hydrogen Bond Donors 2The two hydroxyl groups can act as hydrogen bond donors, facilitating interactions with biological targets.
Hydrogen Bond Acceptors 3The nitrogen atom and the two oxygen atoms can act as hydrogen bond acceptors.
Topological Polar Surface Area (TPSA) 41.49 ŲContributes to favorable solubility and potential for blood-brain barrier penetration.

The presence of two hydroxyl groups significantly influences the molecule's polarity and aqueous solubility, which can be strategically modulated through derivatization to optimize absorption, distribution, metabolism, and excretion (ADME) profiles. Furthermore, the piperidine nitrogen provides a key basic center, which can be crucial for interacting with acidic residues in protein binding pockets.

Synthetic Pathways to 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol: A Step-by-Step Protocol

The synthesis of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol can be efficiently achieved through a two-step process starting from commercially available ethyl 4-piperidinecarboxylate. The following protocol outlines a reliable and scalable laboratory procedure.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Reduction of Ester cluster_1 Step 2: N-Alkylation A Ethyl 4-piperidinecarboxylate B 4-Piperidinemethanol A->B LiAlH4, THF 0°C to rt C 4-Piperidinemethanol D 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol C->D 2-Chloroethanol, K2CO3 DMF, rt

Caption: Synthetic route to 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol.

Protocol 1: Synthesis of 4-Piperidinemethanol

This initial step involves the reduction of the ester functionality of ethyl 4-piperidinecarboxylate to the corresponding primary alcohol.

Materials:

  • Ethyl 4-piperidinecarboxylate

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na2SO4)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of ethyl 4-piperidinecarboxylate (1.0 equivalent) in anhydrous THF to the LiAlH4 suspension with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while maintaining cooling with an ice bath.

  • Filter the resulting granular precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washes, and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 4-piperidinemethanol as a colorless oil or low-melting solid.[2]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: LiAlH4 is a highly reactive hydride reagent that reacts violently with water. Therefore, anhydrous solvents and an inert atmosphere are crucial for safety and to prevent decomposition of the reagent.

  • Slow Addition at 0°C: The reaction is highly exothermic. Slow addition of the ester at low temperature helps to control the reaction rate and prevent dangerous temperature increases.

  • Fieser Workup: The specific sequence of adding water and aqueous NaOH is a standard procedure (Fieser workup) to safely quench the excess LiAlH4 and precipitate the aluminum salts in a granular form that is easy to filter.

Protocol 2: Synthesis of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol

The second step involves the N-alkylation of the synthesized 4-piperidinemethanol with a suitable two-carbon electrophile.

Materials:

  • 4-Piperidinemethanol

  • 2-Chloroethanol

  • Potassium carbonate (K2CO3) or another suitable base (e.g., triethylamine)

  • Anhydrous dimethylformamide (DMF) or acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control (optional)

  • Rotary evaporator

Procedure:

  • Dissolve 4-piperidinemethanol (1.0 equivalent) in anhydrous DMF in a round-bottom flask.

  • Add potassium carbonate (2.0 equivalents) to the solution.

  • To this stirred suspension, add 2-chloroethanol (1.1 equivalents) dropwise at room temperature.[3]

  • Stir the reaction mixture at room temperature for 24-48 hours. Gentle heating (e.g., to 50-60°C) can be applied to accelerate the reaction if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter off the inorganic salts and wash the filter cake with a small amount of DMF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol.

Causality Behind Experimental Choices:

  • Choice of Base: Potassium carbonate is a mild and inexpensive base that is sufficient to deprotonate the piperidine nitrogen, facilitating its nucleophilic attack on 2-chloroethanol. It is also easily removed by filtration.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

  • Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or side products.

Application in the Synthesis of CNS-Active Agents

The 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol scaffold is a key structural element in a number of centrally acting agents, particularly atypical antipsychotics. The N-ethanol moiety can be further functionalized to introduce larger, more complex substituents that are crucial for binding to specific G-protein coupled receptors (GPCRs) in the brain.

Conceptual Application: Synthesis of a Cariprazine Analog Precursor

Cariprazine is an atypical antipsychotic that acts as a partial agonist at dopamine D2 and D3 receptors. While cariprazine itself does not contain the exact 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol moiety, a closely related analog can be conceptualized to demonstrate the utility of this building block. The synthesis would involve the functionalization of the N-ethanol group.

G A 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol B Intermediate Mesylate A->B MsCl, Et3N DCM, 0°C C Cariprazine Analog Precursor B->C K2CO3, DMF D 1-(2,3-dichlorophenyl)piperazine D->C

Caption: Conceptual synthetic pathway to a Cariprazine analog precursor.

Protocol 3: Functionalization of the N-Ethanol Group for CNS Drug Synthesis (Conceptual)

This protocol describes a general method for activating the terminal hydroxyl group of the N-ethanol moiety for subsequent nucleophilic substitution.

Materials:

  • 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol

  • Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et3N) or another suitable base

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol (1.0 equivalent) in anhydrous DCM in a round-bottom flask and cool to 0°C.

  • Add triethylamine (1.2 equivalents).

  • Slowly add methanesulfonyl chloride (1.1 equivalents) to the stirred solution, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is often used in the next step without further purification.

Subsequent Reaction: The resulting mesylate is a versatile intermediate that can be reacted with a variety of nucleophiles, such as the piperazine moiety of a molecule like 1-(2,3-dichlorophenyl)piperazine, to construct the final drug scaffold. This reaction is typically carried out in a polar aprotic solvent like DMF with a base such as potassium carbonate.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol scaffold can be incorporated into kinase inhibitors to provide a key interaction point with the enzyme's active site or to modulate the overall physicochemical properties of the inhibitor.

Conceptual Application: Synthesis of a Pyrrolopyrimidine-Based Kinase Inhibitor

Many potent kinase inhibitors are based on a pyrrolopyrimidine core. The 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol moiety can be attached to this core to occupy a specific pocket in the kinase active site.

G A Chlorinated Pyrrolopyrimidine Core C Kinase Inhibitor Scaffold A->C Nucleophilic Aromatic Substitution (e.g., DIPEA, NMP) B 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol B->C

Caption: Conceptual synthesis of a kinase inhibitor scaffold.

Protocol 4: Incorporation into a Kinase Inhibitor Scaffold via Nucleophilic Aromatic Substitution (Conceptual)

This protocol outlines a general procedure for the coupling of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol to an activated heterocyclic core, a common strategy in the synthesis of kinase inhibitors.

Materials:

  • 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol

  • A suitable chlorinated or fluorinated heterocyclic core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • N-Methyl-2-pyrrolidone (NMP) or another high-boiling polar aprotic solvent

  • Reaction vial or round-bottom flask

  • Magnetic stirrer

  • Heating block or oil bath

Procedure:

  • In a reaction vial, combine the chlorinated heterocyclic core (1.0 equivalent), 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol (1.2 equivalents), and DIPEA (2.0 equivalents) in NMP.

  • Heat the reaction mixture to 80-120°C and stir for 4-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by column chromatography or recrystallization to yield the final kinase inhibitor scaffold.

Conclusion: A Scaffold with Broad Potential

2-[4-(hydroxymethyl)piperidin-1-yl]ethanol represents a highly valuable and versatile building block in the medicinal chemist's toolbox. Its straightforward synthesis and the presence of two modifiable hydroxyl groups provide a powerful platform for the creation of diverse libraries of compounds for screening and lead optimization. The applications highlighted in this note for the synthesis of CNS agents and kinase inhibitors are just a glimpse of the broad potential of this scaffold. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in the future of drug discovery.

References

  • US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents.
  • EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics - Google Patents.
  • WO2016059649A1 - An improved process for the preparation of lurasidone hydrochloride - Google Patents.
  • Procedure for N-alkylation of Piperidine? - ResearchGate. Available at: [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

  • WO2015056205A1 - Process for the industrial synthesis of lurasidone - Google Patents.
  • CN110922299A - Continuous preparation method of high-content 2-chloroethanol - Google Patents.
  • US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol - Google Patents.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]

  • 1-(2-Hydroxyethyl)-4-piperidinepropanol - Common Chemistry - CAS.org. Available at: [Link]

  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents.
  • SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride : A New Drug for Treating Schizophrenia. Available at: [Link]

  • WO2019106490A1 - A process for the preparation of cariprazine hydrochloride - Google Patents.
  • (PDF) Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine - ResearchGate. Available at: [Link]

  • 1-(2-Hydroxyethyl)-4-methylpiperazine | C7H16N2O | CID 231184 - PubChem. Available at: [Link]

  • A Facile Synthesis of Racemic 2‐Aminomethyl‐4‐oxo‐piperidine Intermediates. | Request PDF - ResearchGate. Available at: [Link]

  • WO 2018/229794 Al - Googleapis.com.
  • CZ306203B6 - Lurasidone synthesis process - Google Patents.
  • Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates - PubMed Central - NIH. Available at: [Link]

  • WO2018007986A1 - Industrial process for the preparation of cariprazine - Google Patents.

Sources

Application Notes and Protocols for N-Alkylation with 2-Chloroethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of N-Hydroxyethylation

N-alkylation, the formation of a carbon-nitrogen bond, is a cornerstone of modern organic synthesis, pivotal in the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. A specific and highly valuable subset of this transformation is N-hydroxyethylation, the introduction of a 2-hydroxyethyl group (-CH₂CH₂OH) onto a nitrogen atom. This moiety is a key pharmacophore, enhancing aqueous solubility, providing a handle for further functionalization, and often modulating the biological activity of the parent molecule.

2-Chloroethanol emerges as a readily available and highly effective C2 electrophile for this purpose. Its bifunctional nature, possessing both a reactive alkyl chloride and a terminal alcohol, makes it an ideal reagent for directly installing the hydroxyethyl group. This guide provides a comprehensive overview of the experimental setup for N-alkylation using 2-chloroethanol, delving into the mechanistic underpinnings, offering detailed, field-proven protocols for various amine substrates, and presenting a systematic approach to troubleshooting common challenges.

Mechanistic Rationale: An S_N2 Pathway

The N-alkylation of an amine with 2-chloroethanol proceeds via a classical bimolecular nucleophilic substitution (S_N2) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon atom adjacent to the chlorine. This concerted process involves the simultaneous formation of the C-N bond and cleavage of the C-Cl bond, with the chloride ion acting as the leaving group.

Caption: S_N2 mechanism of N-alkylation with 2-chloroethanol.

The initial product is an ammonium salt, which is then deprotonated by a base present in the reaction mixture to yield the neutral N-(2-hydroxyethyl)amine and the corresponding salt of the base. The choice of base is critical as it must be strong enough to deprotonate the resulting ammonium salt, thereby regenerating the neutral, nucleophilic amine to drive the reaction to completion, but not so strong as to cause significant elimination of HCl from 2-chloroethanol to form ethylene oxide.

Core Experimental Considerations

A successful N-alkylation with 2-chloroethanol hinges on the careful selection of several key parameters. The interplay between the substrate, base, solvent, and temperature dictates the reaction's efficiency, selectivity, and overall yield.

Substrate Reactivity

The nucleophilicity of the amine is the primary determinant of its reactivity.

  • Aliphatic Amines: Generally, secondary aliphatic amines are more nucleophilic than primary aliphatic amines, which are, in turn, more nucleophilic than ammonia.[1] This trend suggests that secondary amines will react faster than primary amines.

  • Aromatic Amines (Anilines): The lone pair on the nitrogen is delocalized into the aromatic ring, rendering anilines significantly less nucleophilic than their aliphatic counterparts.[2] Consequently, they require more forcing reaction conditions (higher temperatures, stronger bases, or longer reaction times).

  • N-Heterocycles: The reactivity of heterocyclic amines like imidazole, piperidine, and morpholine varies. Piperidine and morpholine behave similarly to secondary aliphatic amines. Imidazole, while aromatic, possesses a basic nitrogen that is a good nucleophile.

The Challenge of Over-alkylation with Primary Amines

A significant challenge when alkylating primary amines is the potential for over-alkylation. The mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a second alkylation event to form a tertiary amine, and potentially a third to form a quaternary ammonium salt.[3]

To favor mono-alkylation, a large excess of the primary amine is typically employed.[3] This ensures that the electrophile (2-chloroethanol) is more likely to encounter a molecule of the starting primary amine rather than the mono-alkylated product.

Choosing the Right Base and Solvent

The base and solvent system is crucial for a successful reaction.

BaseCommon SolventsRationale and Considerations
K₂CO₃, Na₂CO₃ Acetonitrile (ACN), Dimethylformamide (DMF)Inexpensive, moderately strong inorganic bases. Effective for many secondary amines and heterocycles.[4] Their limited solubility in some organic solvents can sometimes lead to slower reaction rates.
Cs₂CO₃ ACN, DMFMore soluble and generally more effective than K₂CO₃, often leading to higher yields and faster reactions, but at a higher cost.
KOH, NaOH Toluene, Water (with PTC)Strong, inexpensive bases. Often used in conjunction with a phase-transfer catalyst to facilitate the reaction between the aqueous base and the organic-soluble amine.
Organic Bases (e.g., Et₃N, DIPEA) Dichloromethane (DCM), ACNGenerally used as acid scavengers. They are often not strong enough to deprotonate the ammonium salt of less basic amines like anilines.

Solvent Choice: Polar aprotic solvents like DMF and acetonitrile are excellent choices as they can dissolve the amine and the base (to some extent) and are well-suited for S_N2 reactions.[5] Toluene is a good option for reactions run at higher temperatures or when using phase-transfer catalysis.

Condition_Selection cluster_0 Substrate Analysis cluster_1 Condition Strategy Start Select Amine Substrate IsPrimary Primary Amine? Start->IsPrimary IsSecondary Secondary Aliphatic or N-Heterocycle? IsPrimary->IsSecondary No Strategy1 Use large excess of amine (3-5 eq.) K₂CO₃ or Na₂CO₃ (1.5 eq.) Solvent: ACN or DMF Temp: 60-80 °C IsPrimary->Strategy1 Yes IsAniline Aniline or Weakly Basic Heterocycle? IsSecondary->IsAniline No Strategy2 Amine (1 eq.), 2-Chloroethanol (1.1-1.2 eq.) K₂CO₃ (1.5-2 eq.) Solvent: ACN or DMF Temp: 80-100 °C IsSecondary->Strategy2 Yes Strategy3 Amine (1 eq.), 2-Chloroethanol (1.2-1.5 eq.) Cs₂CO₃ or KOH/PTC Solvent: DMF or Toluene Temp: 100-120 °C IsAniline->Strategy3 Yes

Caption: Decision tree for selecting initial reaction conditions.

Detailed Experimental Protocols

Safety First: 2-Chloroethanol is highly toxic, flammable, and readily absorbed through the skin.[6] All manipulations must be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.

General Experimental Workflow

Workflow Setup 1. Reaction Setup - Add amine, base, and solvent to flask. - Stir to dissolve/suspend. Addition 2. Reagent Addition - Add 2-chloroethanol dropwise. Setup->Addition Reaction 3. Heating & Monitoring - Heat to desired temperature. - Monitor by TLC/LC-MS. Addition->Reaction Workup_Filter 4. Initial Work-up - Cool to room temperature. - Filter off inorganic salts. Reaction->Workup_Filter Workup_Extract 5. Extraction - Dilute filtrate with water and organic solvent. - Separate layers, wash organic phase. Workup_Filter->Workup_Extract Drying 6. Drying & Concentration - Dry organic layer (e.g., Na₂SO₄). - Concentrate under reduced pressure. Workup_Extract->Drying Purification 7. Purification - Column chromatography, distillation, or recrystallization. Drying->Purification

Caption: General experimental workflow for N-alkylation.

Protocol 1: Mono-N-hydroxyethylation of a Primary Aliphatic Amine (e.g., Hexylamine)

This protocol utilizes an excess of the primary amine to promote mono-alkylation.

  • Reagents:

    • Hexylamine (5.0 g, 49.4 mmol, 5 eq.)

    • 2-Chloroethanol (0.80 g, 9.9 mmol, 1 eq.)

    • Anhydrous Potassium Carbonate (2.05 g, 14.8 mmol, 1.5 eq.)

    • Acetonitrile (50 mL)

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hexylamine, anhydrous potassium carbonate, and acetonitrile.

    • Stir the suspension at room temperature for 10 minutes.

    • Add 2-chloroethanol dropwise to the stirring suspension.

    • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Once the 2-chloroethanol is consumed, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts and rinse the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent and excess hexylamine.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford N-(2-hydroxyethyl)hexylamine.

Protocol 2: N-hydroxyethylation of a Secondary Amine (e.g., Piperidine)
  • Reagents:

    • Piperidine (5.0 g, 58.7 mmol, 1 eq.)

    • 2-Chloroethanol (5.2 g, 64.6 mmol, 1.1 eq.)

    • Anhydrous Sodium Carbonate (7.5 g, 70.5 mmol, 1.2 eq.)

    • Toluene (60 mL)

  • Procedure:

    • In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine piperidine, sodium carbonate, and toluene.[7][8]

    • Heat the mixture to 80 °C with vigorous stirring.

    • Add 2-chloroethanol dropwise over 30 minutes.

    • Increase the temperature to reflux (approx. 110 °C) and stir for 6-12 hours.

    • Monitor the reaction for the disappearance of piperidine using TLC or GC-MS.

    • After completion, cool the reaction to room temperature.

    • Filter off the solid salts and wash the solid with toluene.

    • Wash the combined filtrate with water (2 x 30 mL) to remove any remaining salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting oil by vacuum distillation to yield 1-(2-hydroxyethyl)piperidine.

Protocol 3: N-hydroxyethylation of an Aromatic Amine (e.g., Aniline)

This reaction requires more forcing conditions due to the lower nucleophilicity of aniline.

  • Reagents:

    • Aniline (5.0 g, 53.7 mmol, 1 eq.)

    • 2-Chloroethanol (13.0 g, 161.1 mmol, 3 eq.)

    • Anhydrous Sodium Carbonate (8.5 g, 80.5 mmol, 1.5 eq.)

  • Procedure:

    • Combine aniline, 2-chloroethanol, and sodium carbonate in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to 110-120 °C with stirring for 24-48 hours.[9]

    • Monitor the reaction by TLC. Note that di-alkylation to form N,N-bis(2-hydroxyethyl)aniline is a likely side product.

    • Cool the reaction mixture to approximately 60 °C and add 50 mL of toluene.

    • Filter the hot mixture to remove sodium carbonate and the sodium chloride byproduct.

    • Wash the filtrate with hot water (3 x 30 mL) to remove excess 2-chloroethanol.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Remove the toluene under reduced pressure.

    • The crude product, likely a mixture of mono- and di-alkylated products, can be purified by column chromatography or vacuum distillation to isolate 2-(phenylamino)ethanol. A reported yield for this reaction is around 86%.[6]

Protocol 4: N-hydroxyethylation of a Heterocycle with Phase-Transfer Catalysis (e.g., Imidazole)

Phase-transfer catalysis (PTC) is particularly effective for alkylating N-heterocycles, facilitating the reaction between a solid or aqueous base and the organic-soluble substrate.

  • Reagents:

    • Imidazole (5.0 g, 73.4 mmol, 1 eq.)

    • 2-Chloroethanol (6.5 g, 80.8 mmol, 1.1 eq.)

    • Potassium Hydroxide (KOH) pellets (5.0 g, 89.1 mmol, 1.2 eq.)

    • Tetrabutylammonium Bromide (TBAB) (2.36 g, 7.3 mmol, 0.1 eq.)

    • Toluene (75 mL)

  • Procedure:

    • To a 250 mL flask, add imidazole, powdered KOH, TBAB, and toluene.

    • Stir the mixture vigorously at 60 °C for 30 minutes.

    • Add 2-chloroethanol dropwise to the heterogeneous mixture.

    • Continue to stir vigorously at 60-70 °C for 4-8 hours.

    • Follow the reaction's progress by TLC.

    • Upon completion, cool the mixture and filter to remove the inorganic salts.

    • Wash the filtrate with water (2 x 40 mL) and then with brine (1 x 40 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude 1-(2-hydroxyethyl)imidazole can be purified by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) or by vacuum distillation.

Data Summary: Representative Yields

The efficiency of N-hydroxyethylation with 2-chloroethanol is substrate-dependent. The following table provides a summary of typical yields reported in the literature for various aniline derivatives.

SubstrateProductYield (%)Reaction ConditionsReference
Aniline2-(Phenylamino)ethan-1-ol86Ionic liquid catalyst, 10 h[6]
4-Methylaniline2-((4-Methylphenyl)amino)ethan-1-ol75Ionic liquid catalyst, 12 h[6]
4-Chloroaniline2-((4-Chlorophenyl)amino)ethan-1-ol68Ionic liquid catalyst, 24 h[6]
4-Nitroaniline2-((4-Nitrophenyl)amino)ethan-1-ol64Ionic liquid catalyst, 24 h[6]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently strong base. 2. Low reaction temperature. 3. Insoluble reagents. 4. Deactivated amine (e.g., protonated).1. Switch to a stronger base (e.g., K₂CO₃ to Cs₂CO₃ or KOH). 2. Increase the reaction temperature in 10-20 °C increments. 3. Change to a more polar solvent (e.g., ACN to DMF). Consider using a phase-transfer catalyst. 4. Ensure at least one equivalent of base is used to neutralize the HCl byproduct.
Over-alkylation (Primary Amines) 1. The mono-alkylated product is more nucleophilic than the starting amine. 2. Stoichiometry of amine to electrophile is too low.1. Use a large excess of the primary amine (3-10 equivalents). 2. Add the 2-chloroethanol slowly to the reaction mixture to maintain a low concentration.
Formation of Side Products (e.g., Ethylene Oxide) 1. Base is too strong or reaction temperature is too high, causing elimination.1. Use a milder base (e.g., Na₂CO₃ instead of KOH). 2. Lower the reaction temperature.
Difficult Purification 1. Product is highly water-soluble. 2. Mixture of starting material, mono-, and di-alkylated products. 3. Residual phase-transfer catalyst.1. After initial aqueous work-up, back-extract the aqueous layers with a more polar organic solvent like ethyl acetate or a mixture of DCM/isopropanol. Saturate the aqueous layer with NaCl to decrease the solubility of the product. 2. Optimize reaction conditions for selectivity. Employ careful column chromatography with an appropriate solvent system. 3. Perform multiple aqueous washes to remove the catalyst.

Conclusion

N-alkylation with 2-chloroethanol is a robust and versatile method for introducing the valuable N-hydroxyethyl moiety. A thorough understanding of the S_N2 mechanism and the factors influencing reactivity and selectivity is paramount for success. By carefully selecting the base, solvent, and stoichiometry based on the substrate's properties, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a practical resource for scientists engaged in the synthesis of N-hydroxyethylated compounds, enabling the efficient development of novel molecules for a wide range of applications.

References

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Application Notes and Protocols for the Synthesis of Derivatives from 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of various derivatives from the versatile scaffold, 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol. This symmetrical diol presents two reactive primary hydroxyl groups, offering a rich platform for chemical modifications. The protocols outlined herein are designed to be reproducible and are supported by established chemical principles. This guide covers fundamental transformations such as esterification, etherification, and oxidation, providing a solid foundation for the development of novel compounds with potential therapeutic applications. The piperidine moiety is a prevalent structural feature in a vast number of pharmaceuticals, making this starting material particularly relevant for drug discovery programs.[1][2]

Introduction to 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol

The compound 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol is a bifunctional molecule containing a central piperidine ring. Piperidine and its derivatives are among the most important synthetic fragments in medicinal chemistry, appearing in over twenty classes of pharmaceuticals.[1] The title compound features two primary hydroxyl groups, one on the N-ethyl substituent and the other on the C-4 methyl substituent. These hydroxyl groups serve as key handles for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. The tertiary amine of the piperidine ring also offers a site for potential quaternization or salt formation. The strategic manipulation of these functional groups can lead to the generation of novel molecules with tailored pharmacological profiles.

General Laboratory and Safety Considerations

2.1. Safety Precautions

Researchers should handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Specific safety information for related compounds includes:

  • 1-(2-Hydroxyethyl)piperidine: Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3]

  • 4-Piperidinemethanol: Can cause severe skin burns and eye damage.[4]

  • 2-(Piperidin-2-yl)ethanol: May be harmful if swallowed and is corrosive, causing severe skin burns and eye damage.[5]

A thorough risk assessment should be conducted before commencing any of the following protocols. Material Safety Data Sheets (MSDS) for all reagents should be consulted.

2.2. Solvents and Reagents

All solvents and reagents should be of appropriate grade for the intended reaction. Anhydrous conditions should be maintained for reactions sensitive to moisture, such as those involving organometallics or certain coupling agents.

2.3. Reaction Monitoring

The progress of reactions should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure completion and to check for the formation of byproducts.

Synthetic Pathways and Protocols

The derivatization of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol can be approached through several key synthetic routes, targeting the two hydroxyl groups.

Synthesis_Pathways Start 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol Diester Diester Derivatives Start->Diester Esterification (e.g., Steglich) Monoester Monoester Derivatives Start->Monoester Selective Monoesterification Diether Diether Derivatives Start->Diether Etherification (e.g., Williamson) Dialdehyde Dialdehyde Derivative Start->Dialdehyde Oxidation (e.g., TEMPO)

Caption: General synthetic pathways for the derivatization of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol.

Synthesis of Diester Derivatives via Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7] This method is particularly useful for substrates that are sensitive to acidic conditions.[8]

Protocol 3.1: Synthesis of a Dibenzoate Ester

This protocol describes the synthesis of the dibenzoate ester of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol.

Workflow:

Steglich_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start_Materials Combine Starting Diol, Benzoic Acid, and DMAP in DCM Add_DCC Add DCC at 0°C Start_Materials->Add_DCC Stir Stir at Room Temperature Add_DCC->Stir Filter Filter Dicyclohexylurea (DCU) Stir->Filter Wash Wash with Acid and Base Filter->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify

Caption: Experimental workflow for the Steglich esterification.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2-[4-(hydroxymethyl)piperidin-1-yl]ethanol175.251.0175 mg
Benzoic Acid122.122.2269 mg
DCC206.332.2454 mg
DMAP122.170.224 mg
Dichloromethane (DCM), anhydrous--10 mL
0.5 N HCl (aq)--2 x 10 mL
Saturated NaHCO₃ (aq)--2 x 10 mL
Anhydrous Na₂SO₄--As needed

Procedure:

  • To a round-bottom flask, add 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol (1.0 mmol), benzoic acid (2.2 mmol), and DMAP (0.2 mmol).

  • Dissolve the solids in anhydrous dichloromethane (10 mL).

  • Cool the flask in an ice bath to 0°C.

  • Add DCC (2.2 mmol) to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, monitoring by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a fritted funnel to remove the DCU.

  • Wash the filtrate with 0.5 N HCl (2 x 10 mL) and then with saturated aqueous NaHCO₃ (2 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired dibenzoate ester.

Rationale: The O-acylisourea intermediate formed from the reaction of benzoic acid and DCC is highly reactive. DMAP acts as a nucleophilic catalyst, forming a more reactive N-acylpyridinium species, which is then readily attacked by the hydroxyl groups of the diol.[6]

Synthesis of Diether Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for the formation of ethers from an alkoxide and a primary alkyl halide. In this case, the diol can be deprotonated with a strong base, such as sodium hydride (NaH), to form the dialkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Protocol 3.2: Synthesis of a Dibenzyl Ether

This protocol details the preparation of the dibenzyl ether derivative.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2-[4-(hydroxymethyl)piperidin-1-yl]ethanol175.251.0175 mg
Sodium Hydride (60% dispersion in mineral oil)24.002.5100 mg
Benzyl Bromide171.042.20.26 mL
Anhydrous Tetrahydrofuran (THF)--15 mL
Saturated NH₄Cl (aq)--10 mL
Brine--10 mL
Anhydrous MgSO₄--As needed

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (2.5 mmol).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF (10 mL) to the flask.

  • Dissolve 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the NaH suspension at 0°C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0°C and add benzyl bromide (2.2 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Rationale: The strong base, NaH, deprotonates the hydroxyl groups to form the more nucleophilic alkoxides. These then displace the bromide from benzyl bromide in an SN2 reaction to form the ether linkages.

Oxidation to the Dialdehyde

The primary hydroxyl groups can be oxidized to aldehydes using a variety of reagents. A mild and selective method is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with a stoichiometric oxidant such as sodium hypochlorite (bleach).[9]

Protocol 3.3: Synthesis of the Dialdehyde Derivative

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2-[4-(hydroxymethyl)piperidin-1-yl]ethanol175.251.0175 mg
TEMPO156.250.116 mg
Sodium Hypochlorite (household bleach, ~8.25%)-~2.5~2.2 mL
Sodium Bicarbonate (NaHCO₃)84.01-Saturated solution
Dichloromethane (DCM)--10 mL
Sodium Thiosulfate (Na₂S₂O₃)--10% solution
Brine--10 mL
Anhydrous MgSO₄--As needed

Procedure:

  • Dissolve 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol (1.0 mmol) and TEMPO (0.1 mmol) in DCM (10 mL).

  • Add saturated aqueous NaHCO₃ (5 mL).

  • Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.

  • Slowly add the sodium hypochlorite solution dropwise, maintaining the temperature below 5°C. The reaction is often indicated by a color change.

  • Stir vigorously for 1-2 hours at 0°C, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a 10% aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (the dialdehyde may be volatile).

  • The crude dialdehyde can often be used in the next step without further purification.

Rationale: TEMPO is oxidized by the stoichiometric oxidant (NaOCl) to the N-oxoammonium ion, which is the active oxidant that converts the alcohol to the aldehyde. The TEMPO is regenerated in the catalytic cycle.

Advanced Synthetic Strategies: Regioselectivity

Achieving selective functionalization of one hydroxyl group over the other in a symmetrical diol is a significant synthetic challenge. The two primary hydroxyl groups in 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol are electronically similar, but their steric environments are slightly different. This subtle difference may be exploited to achieve regioselectivity.

4.1. Selective Mono-esterification

Selective mono-esterification can sometimes be achieved by using a bulky acylating agent or by employing enzymatic catalysis. Another approach involves using a limited amount of the acylating agent and carefully controlling the reaction conditions. Resin-bound reagents have also been reported to facilitate the mono-esterification of symmetrical diols.[10][11]

4.2. Use of Protecting Groups

A more robust strategy for selective functionalization involves the use of protecting groups. One hydroxyl group can be selectively protected, the other functionalized, and then the protecting group can be removed. Bulky protecting groups like silyl ethers (e.g., TBDMS) are often used for this purpose. The selective protection of one primary alcohol in the presence of another can be challenging but may be achieved under carefully controlled conditions, potentially exploiting subtle differences in steric hindrance.

Conclusion

2-[4-(hydroxymethyl)piperidin-1-yl]ethanol is a valuable and versatile starting material for the synthesis of a wide array of derivatives. The protocols provided herein for esterification, etherification, and oxidation serve as a foundation for the exploration of its chemical space. By employing these methods, and considering more advanced strategies for regioselective modifications, researchers can generate novel piperidine-based compounds for evaluation in drug discovery and other scientific endeavors.

References

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Application Note: A Validated HILIC-UV Method for Purity Analysis of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol, a polar compound of interest in pharmaceutical development. Due to the analyte's hydrophilic nature and lack of a strong chromophore, traditional reversed-phase chromatography presents significant challenges in retention and sensitivity. To overcome these, a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with low-wavelength UV detection has been developed and validated according to the International Council for Harmonisation (ICH) guidelines. This method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability testing.

Introduction

2-[4-(hydroxymethyl)piperidin-1-yl]ethanol is a bifunctional piperidine derivative containing both primary and tertiary alcohol functionalities, as well as a tertiary amine. Its high polarity makes it challenging to retain on conventional non-polar stationary phases used in reversed-phase HPLC (RP-HPLC)[1][2][3]. Furthermore, the saturated aliphatic structure lacks a significant UV chromophore, complicating detection at standard wavelengths.

The purity of active pharmaceutical ingredients (APIs) and intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential for accurate quantification of the main component and its potential impurities.

This application note details the development and validation of a HILIC method that effectively retains and separates 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol from potential impurities. HILIC is an increasingly popular separation technique for highly polar compounds, utilizing a polar stationary phase and a mobile phase with a high concentration of an organic solvent[4][5][6]. This approach offers superior retention for hydrophilic analytes compared to RP-HPLC[7][8][9]. The method is validated in accordance with ICH Q2(R1) guidelines, ensuring its suitability for its intended purpose in a regulated environment[10][11][12].

Experimental

Materials and Methods
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

  • Chemicals and Reagents:

    • 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol reference standard (>99% purity)

    • Acetonitrile (HPLC grade)

    • Ammonium acetate (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Water (Milli-Q or equivalent)

  • Chromatographic Conditions: A summary of the optimized HPLC parameters is provided in Table 1.

ParameterSetting
Column Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 70% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 2 µL
Detection Wavelength 210 nm
Run Time 15 minutes

Rationale for Method Development Choices:

  • Column Selection: A bare silica HILIC column was chosen for its strong retention of polar analytes through partitioning into an adsorbed water layer on the stationary phase surface[4]. The sub-2 µm particle size provides high efficiency and resolution.

  • Mobile Phase: Acetonitrile was selected as the weak solvent, and an aqueous buffer of ammonium acetate with formic acid was used as the strong solvent. The buffer helps to maintain a consistent pH and ionic strength, which can improve peak shape for amine-containing compounds[13]. The low concentration of the buffer is also compatible with mass spectrometry if hyphenation is desired.

  • Detection: Due to the absence of a strong chromophore, a low UV wavelength of 210 nm was selected to detect the tertiary amine functionality. While not highly specific, it provides adequate sensitivity for purity analysis. For trace-level impurity analysis, derivatization or the use of a charged aerosol detector (CAD) or mass spectrometer (MS) would be recommended[14][15][16][17].

Standard and Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol reference standard and dissolve in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

Method Validation

The developed HILIC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness[10][11][18][19].

Specificity

Specificity was evaluated by analyzing a blank (diluent), the reference standard, and a sample spiked with potential impurities. The chromatograms demonstrated that the peak for 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol was well-resolved from any peaks in the blank and the spiked impurities.

Linearity and Range

The linearity of the method was assessed by preparing a series of solutions of the reference standard at five concentrations ranging from 0.05 mg/mL to 1.5 mg/mL. The calibration curve of peak area versus concentration showed a linear relationship with a correlation coefficient (R²) of >0.999. The validated range for the purity determination is 0.1 mg/mL to 1.2 mg/mL.

Accuracy

Accuracy was determined by analyzing a sample of known concentration (1 mg/mL) spiked with the reference standard at three different levels (80%, 100%, and 120% of the sample concentration). The recovery at each level was calculated. The results, summarized in Table 2, show excellent recovery within the acceptable range of 98-102%.

Spiked LevelMean Recovery (%)%RSD
80%99.50.8
100%100.20.5
120%101.10.6
Precision
  • Repeatability: The repeatability of the method was determined by performing six replicate injections of the 1 mg/mL standard solution. The relative standard deviation (%RSD) of the peak areas was found to be less than 1.0%.

  • Intermediate Precision: The intermediate precision was evaluated by having a different analyst perform the analysis on a different day using a different instrument. The %RSD between the two sets of results was less than 2.0%, demonstrating the method's ruggedness.

Robustness

The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions, including the flow rate (±0.02 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters (e.g., peak asymmetry, theoretical plates) and the purity results remained within the acceptance criteria, indicating the method is robust for routine use.

Workflow Diagrams

Method Development Workflow cluster_0 Analyte Characterization cluster_1 Chromatography Selection cluster_2 Method Optimization cluster_3 Validation Analyte 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol Properties High Polarity No Strong Chromophore Analyte->Properties Choice Select HILIC Properties->Choice RP_HPLC Reversed-Phase HPLC (Poor Retention) RP_HPLC->Choice HILIC HILIC (Good Retention) HILIC->Choice Column Select HILIC Column (e.g., BEH HILIC) Choice->Column MobilePhase Optimize Mobile Phase (ACN/Aqueous Buffer) Column->MobilePhase Detection Select Low Wavelength UV (210 nm) MobilePhase->Detection Validation Validate per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision) Detection->Validation Method Validation Protocol start Start Validation specificity Specificity (Blank, Standard, Spiked Sample) start->specificity linearity Linearity & Range (5 Concentrations) specificity->linearity accuracy Accuracy (Spiked Recovery at 3 Levels) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness (Vary Method Parameters) precision->robustness end_node Validation Complete robustness->end_node

Caption: Protocol for HPLC method validation.

Conclusion

A sensitive, specific, and robust HILIC-UV method has been successfully developed and validated for the purity analysis of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol. This method addresses the challenges associated with the analysis of this highly polar compound and is suitable for routine quality control in a pharmaceutical setting. The comprehensive validation demonstrates that the method is reliable and meets the stringent requirements of the pharmaceutical industry.

References

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Application Notes and Protocols for the Use of Nervous System Depressants in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the application of nervous system depressants in neuroscience research. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize these compounds to investigate the complexities of the central nervous system (CNS). This document moves beyond a simple recitation of facts to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction: The Role of Nervous System Depressants in Unraveling Brain Function

Nervous system depressants are a broad class of drugs that reduce neuronal activity in the brain and spinal cord.[1][2] Their ability to modulate neurotransmission makes them invaluable tools for neuroscientists. These agents are crucial for modeling neurological and psychiatric conditions, dissecting the function of neural circuits, and developing novel therapeutic interventions.[1] This guide will explore the mechanisms of action of key CNS depressants, their diverse applications in research, and detailed protocols for their use in preclinical studies.

Core Mechanisms of Action: Targeting the Brakes of the Nervous System

The primary mechanism by which most CNS depressants exert their effects is through the potentiation of the brain's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1][2] GABAergic signaling is fundamental to regulating neuronal excitability, and its enhancement leads to the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of these drugs.[3]

The GABAA Receptor: A Prime Target

The vast majority of CNS depressants, including benzodiazepines and barbiturates, target the GABAA receptor, a ligand-gated ion channel permeable to chloride ions.[2][4]

  • Benzodiazepines: These drugs bind to a specific allosteric site on the GABAA receptor, distinct from the GABA binding site. This binding increases the frequency of chloride channel opening when GABA is bound, leading to hyperpolarization of the neuron and reduced excitability.[1][5]

  • Barbiturates: Barbiturates also bind to the GABAA receptor but at a different allosteric site than benzodiazepines. They increase the duration of chloride channel opening in the presence of GABA. At higher concentrations, barbiturates can directly activate the GABAA receptor, contributing to their higher risk of overdose.[1]

Other Mechanisms

While GABAergic potentiation is the most common mechanism, other pathways are also targeted by certain CNS depressants:

  • Opioids: Primarily act on opioid receptors (mu, delta, and kappa) to produce their analgesic and sedative effects.

  • Gabapentinoids (e.g., gabapentin, pregabalin): These drugs are thought to exert their effects by binding to the α2δ subunit of voltage-gated calcium channels, reducing neurotransmitter release.[3]

Key Applications in Neuroscience Research

The ability of nervous system depressants to modulate neuronal activity provides a powerful toolkit for researchers to investigate a wide range of neurological and psychiatric phenomena.

Modeling Disease States
  • Anxiety Disorders: Anxiolytic drugs are widely used to validate animal models of anxiety. For instance, the elevated plus maze and light-dark box tests are standard behavioral assays where the efficacy of novel anxiolytics can be compared to established drugs like diazepam.[6]

  • Epilepsy: The anticonvulsant properties of many CNS depressants make them essential for studying the mechanisms of seizure generation and for screening new anti-epileptic drugs.

  • Sleep Disorders: Sedative-hypnotics are used to model and investigate the neurobiology of sleep and to test the efficacy of novel somnogenic compounds.[2]

  • Depression: While not a primary treatment, some depressants are used to probe the role of specific neurotransmitter systems in animal models of depression, such as the chronic unpredictable mild stress (CUMS) model.[7]

Dissecting Neural Circuits

By selectively silencing or reducing the activity of specific neuronal populations, CNS depressants can be used to map the function of neural circuits. For example, local microinfusion of a GABAA receptor agonist into a specific brain region can reveal its role in a particular behavior.

Investigating Synaptic Plasticity

The modulation of GABAergic transmission by depressants has significant implications for synaptic plasticity, the cellular basis of learning and memory. Researchers use these compounds to study how changes in inhibitory tone affect long-term potentiation (LTP) and long-term depression (LTD).

Experimental Models and Systems

A variety of in vivo and in vitro models are employed to study the effects of nervous system depressants. The choice of model depends on the specific research question.

In Vivo Models

Animal models are indispensable for studying the behavioral and systemic effects of CNS depressants.[8]

  • Rodent Models (Mice and Rats): The most commonly used models due to their well-characterized genetics and behavior. A wide range of behavioral tests have been validated in rodents to assess sedative, anxiolytic, and anticonvulsant effects.[6]

  • Zebrafish Larvae: Offer a high-throughput alternative for screening novel anxiolytic compounds due to their rapid development and conserved neurobiology.[9]

In Vitro and Cellular Systems
  • Primary Neuronal Cultures: Allow for the detailed study of the cellular and molecular effects of depressants on specific types of neurons.

  • Brain Slices: Preserve the local circuitry of a brain region, enabling the study of how depressants modulate synaptic transmission and network activity using techniques like electrophysiology.

  • Recombinant Receptor Expression Systems (e.g., Xenopus oocytes, HEK293 cells): Used to study the pharmacology of specific receptor subtypes in a controlled environment.[10]

Detailed Protocols

The following section provides detailed, step-by-step protocols for key experiments used to assess the effects of nervous system depressants.

Behavioral Assay: The Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. The maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.

Protocol:

  • Apparatus: A plus-shaped maze with two open arms (e.g., 50 cm x 10 cm) and two enclosed arms (e.g., 50 cm x 10 cm x 40 cm high walls) elevated 50 cm above the floor.

  • Animals: Adult male mice or rats, habituated to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound (e.g., a novel anxiolytic) or a vehicle control via the appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes). A positive control group receiving a known anxiolytic like diazepam (1-2 mg/kg) should be included.

  • Testing Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a 5-minute period.

    • Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Score the following parameters from the video recordings:

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Time spent in the open arms.

      • Time spent in the closed arms.

    • Calculate the percentage of open arm entries and the percentage of time spent in the open arms.

    • Compare the results between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Data Presentation:

Treatment GroupDose (mg/kg)% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle-15.2 ± 2.120.5 ± 3.325.1 ± 2.8
Diazepam1.045.8 ± 4.552.1 ± 5.124.5 ± 3.1
Test Compound A10.038.9 ± 3.947.3 ± 4.826.0 ± 2.9
Test Compound A20.050.1 ± 5.2 58.6 ± 6.023.8 ± 3.4

*p < 0.05, **p < 0.01 compared to Vehicle group.

Electrophysiology: Whole-Cell Patch-Clamp Recording of GABAergic Currents

This protocol allows for the direct measurement of the effects of CNS depressants on GABAA receptor-mediated currents in cultured neurons or brain slices.

Protocol:

  • Preparation:

    • Prepare artificial cerebrospinal fluid (aCSF) for brain slices or an appropriate extracellular solution for cultured neurons.[10]

    • Prepare an intracellular solution for the patch pipette containing a physiological concentration of chloride.[10]

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull glass micropipettes with a resistance of 3-5 MΩ.

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration on a neuron of interest.

    • Voltage-clamp the neuron at a holding potential of -60 mV.[11]

    • Apply GABA or a GABAA receptor agonist (e.g., muscimol) to the neuron to elicit an inward chloride current.

    • After establishing a stable baseline response, co-apply the CNS depressant with the GABA agonist.

  • Data Analysis:

    • Measure the peak amplitude and decay kinetics of the GABA-evoked currents in the absence and presence of the depressant.

    • Construct dose-response curves to determine the potency (EC50) and efficacy (Emax) of the depressant.

Expected Results:

A positive modulator of the GABAA receptor, such as a benzodiazepine, will increase the amplitude of the GABA-evoked current without significantly altering its decay kinetics. A barbiturate will increase both the amplitude and the duration of the current.

Data Analysis and Interpretation: Ensuring Rigor and Reproducibility

The interpretation of data from studies involving CNS depressants requires careful consideration of potential confounding factors.

  • Locomotor Activity: It is crucial to assess the effects of a compound on general locomotor activity. A decrease in exploration in the EPM could be due to sedation rather than anxiolysis. The open field test is a standard method for measuring locomotor activity.[12][13]

  • Dose-Response Relationships: Establishing a clear dose-response relationship is essential for characterizing the pharmacological profile of a compound.

  • Pharmacokinetics: The route of administration and the time course of the drug's action must be considered when designing experiments and interpreting results.

Visualization of Key Pathways and Workflows

Signaling Pathway of GABAA Receptor Modulation

GABA_A_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA Stimulates GABA Release GABA_A_Receptor GABA-A Receptor (Chloride Channel) Cl_ion Cl- GABA_A_Receptor->Cl_ion Influx GABA->GABA_A_Receptor Binds Depressant CNS Depressant (e.g., Benzodiazepine) Depressant->GABA_A_Receptor Allosteric Modulation Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

Caption: Modulation of the GABA-A receptor by CNS depressants.

Experimental Workflow for Behavioral Phenotyping

Behavioral_Workflow Acclimation Animal Acclimation (1 week) Habituation Habituation to Testing Room (1 hr) Acclimation->Habituation Drug_Admin Drug Administration (Vehicle, Standard, Test Compound) Habituation->Drug_Admin Behavioral_Test Behavioral Testing (e.g., Elevated Plus Maze) Drug_Admin->Behavioral_Test Data_Collection Video Recording & Automated Tracking Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: A typical workflow for behavioral studies of CNS depressants.

Ethical Considerations in Animal Research

The use of animals in neuroscience research is a privilege that comes with significant ethical responsibilities.[14] All experiments involving animals must be conducted in accordance with institutional and national guidelines. The principles of the 3Rs (Replacement, Reduction, and Refinement) should always be applied.

  • Replacement: Use non-animal methods whenever possible.

  • Reduction: Use the minimum number of animals necessary to obtain statistically significant results.

  • Refinement: Minimize any potential pain, suffering, or distress to the animals. This includes the use of appropriate anesthesia and analgesia, as well as defining humane endpoints for the study.[15][16]

Researchers must obtain approval from their institution's Animal Care and Use Committee (ACUC) or equivalent ethics board before commencing any animal experiments.

Conclusion

Nervous system depressants are indispensable tools in the arsenal of the modern neuroscientist. A thorough understanding of their mechanisms of action, coupled with the rigorous application of appropriate experimental models and protocols, is essential for advancing our knowledge of brain function and for the development of new treatments for neurological and psychiatric disorders. This guide provides a foundation for researchers to design and execute meaningful and reproducible studies in this critical area of neuroscience.

References

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  • Central Nervous System Depressants: Mechanisms, Effects, and Clinical Implications. (n.d.).
  • Chapter 10: CNS Depressants – Drugs and Behavior. (n.d.). Washington State University.
  • Mayo Clinic. (n.d.). Selective serotonin reuptake inhibitors (SSRIs).
  • Depressant. (n.d.). In Wikipedia.
  • The molecular and cellular mechanisms of depression: a focus on reward circuitry. (n.d.). PMC.
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  • Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways. (n.d.). PMC - NIH.
  • Electrophysiology of ionotropic GABA receptors. (n.d.). PMC - PubMed Central.
  • Neuroethics and Animals: Report and Recommendations From the University of Pennsylvania Animal Research Neuroethics Workshop. (n.d.). PMC - PubMed Central.
  • In vivo Study on Depressant Effects and Muscle Coordination Activity of Galphimia glauca Stem Methanol Extract. (n.d.). PubMed.
  • Understanding and reducing the prescription of hypnotics and sedatives at the interface of hospital care and general practice: a protocol for a mixed-methods study. (n.d.). BMJ Open.
  • Cellular and molecular mechanisms in the long-term action of antidepressants. (n.d.). PMC.
  • How antidepressant drugs act: A primer on neuroplasticity as the eventual mediator of antidepressant efficacy. (n.d.). PMC - NIH.
  • In vivo CNS Depressant and Antinociceptive Studies of Microcos paniculata Stem Extracts on Animal Model. (n.d.). ResearchGate.
  • 69 Ethical Problems Concerning the Use of Animals in Psychiatric Research. (n.d.). Oxford Academic.
  • A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. (n.d.).
  • Ethical issues associated with the use of animal experimentation in behavioral neuroscience research. (n.d.). SciSpace.
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  • Sedative, Hypnotic, Anxiolytic Use Disorders Workup. (2023). Medscape Reference.
  • Chapter 44. Sedative-Hypnotics. (n.d.). Psychiatry Online.
  • Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysio. (n.d.). Sophion Bioscience.
  • The PI3K/AKT/NRF2 Signaling Pathway Involved in the Improvement of CUMS-Induced Depressive-like Behaviors by Apigenin. (n.d.). MDPI.
  • Evaluation of central nervous system (CNS) depressant activity of methanolic extract of Commelina diffusa Burm. in mice. (n.d.). springermedizin.de.
  • Ethical considerations regarding animal experimentation. (n.d.). PMC - NIH.
  • Study of central nervous system depressant and behavioral activity of an ethanol extract of Achyranthes aspera (Agadha) in different animal models. (n.d.). PMC.
  • Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites. (n.d.). NIH.
  • Sedative-Hypnotics: Addiction and Current Research Status. (n.d.). Journal of Food and Drug Analysis.
  • Controversial Aspects in Sedative Techniques for Drug-Induced Sleep Endoscopy (DISE)—A Narrative Review. (n.d.). MDPI.
  • Cellular and Molecular Organization of the Brain. (2014). YouTube.
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  • CNS Disease Models and Safety Pharmacology Testing. (n.d.). WuXi Biology.
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Application Notes & Protocols: Standard Operating Procedure for Handling and Disposal of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, technically grounded standard operating procedure (SOP) for the safe handling, use, and disposal of piperidine and its chemical derivatives. Piperidine is an indispensable reagent in pharmaceutical synthesis and materials science, yet its hazardous properties—flammability, corrosivity, and acute toxicity—demand rigorous safety protocols.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the causality behind each procedural step. By integrating established safety standards with practical, field-proven insights, these protocols form a self-validating system to ensure personnel safety, experimental integrity, and environmental compliance.

The Chemical and Hazard Profile of Piperidine

A foundational understanding of a chemical's properties is the cornerstone of its safe use. Piperidine (C₅H₁₁N) is a cyclic secondary amine used extensively as a solvent, a base, and a building block in organic synthesis.[1][4] However, its utility is matched by its significant hazard profile. It is a highly flammable liquid that can cause severe skin burns, serious eye damage, and is toxic if inhaled or absorbed through the skin.[2][3]

Table 1: GHS Hazard Classification for Piperidine

Hazard ClassificationDescriptionGHS Pictogram
Flammable Liquid (Category 2) Highly flammable liquid and vapor. Vapors can travel to an ignition source and flash back.[2][5][6]🔥
Acute Toxicity (Category 3, Dermal/Inhalation) Toxic in contact with skin or if inhaled. Can be fatal in high concentrations.[2][3][6]💀
Acute Toxicity (Category 4, Oral) Harmful if swallowed.[2]💀
Skin Corrosion (Sub-category 1B) Causes severe skin burns and tissue damage upon contact.[2][3]corrosive
Serious Eye Damage (Category 1) Causes serious, potentially irreversible, eye damage.[2]corrosive

Pre-Handling Protocol: Engineering Controls & Personal Protective Equipment (PPE)

Safe chemical handling is proactive, not reactive. Before any piperidine-containing vessel is opened, the environment and the individual must be properly prepared. This preparation is a two-tiered defense system: engineering controls to manage the environment and PPE to protect the individual.

Engineering Controls: The Primary Barrier

Engineering controls are the most critical safety measure as they isolate the hazard from the user.

  • Chemical Fume Hood: All procedures involving piperidine must be performed inside a certified chemical fume hood.[7] This is non-negotiable. The hood's ventilation system captures volatile vapors at the source, preventing them from entering the laboratory's atmosphere and being inhaled. The sash should always be kept at the lowest possible height that still allows for comfortable work.

  • Ventilation: Ensure the laboratory has adequate general ventilation. Facilities should be equipped with an eyewash station and a safety shower in close proximity to the work area.[7]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential to guard against accidental splashes or unforeseen exposure. It does not replace the need for engineering controls.[5]

  • Hand Protection: Wear chemical-resistant gloves. Butyl or nitrile rubber gloves are recommended.[2] Given that no glove material offers indefinite protection, it is best practice to double-glove and to change gloves immediately if contamination is suspected.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[5] For procedures with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a face shield should be worn in addition to goggles.[5]

  • Body Protection: A flame-retardant laboratory coat must be worn and kept fully fastened.[8]

  • Footwear: Fully enclosed, chemical-resistant footwear is required.

Diagram 1: Pre-Handling Safety Workflow

PreHandlingWorkflow cluster_prep Pre-Handling Safety Protocol RiskAssess 1. Conduct Experiment-Specific Risk Assessment VerifyHood 2. Verify Fume Hood is Operational & Certified RiskAssess->VerifyHood Identify Hazards DonPPE 3. Don All Required PPE (Gloves, Goggles, Lab Coat) VerifyHood->DonPPE Establish Controls LocateSafety 4. Confirm Location & Accessibility of Eyewash, Shower, & Spill Kit DonPPE->LocateSafety Prepare for Emergencies Proceed Ready to Proceed LocateSafety->Proceed

Caption: Logical flow for ensuring safety before handling piperidine.

Standard Operating Procedures for Handling and Storage

Protocol for Safe Handling
  • Transportation: When moving piperidine from storage to the fume hood, always use a secondary container (e.g., a bottle carrier or chemical-resistant bucket) to prevent a spill in transit.

  • Dispensing: To minimize vapor release and the risk of splashing, avoid pouring from large containers. Use pipettes, syringes, or cannulas for liquid transfers.

  • Grounding: When transferring piperidine between metal containers, ground and bond the containers to prevent the buildup of static electricity, which can serve as an ignition source.[2][6]

  • Tool Selection: Use non-sparking tools for all manipulations, including opening and closing containers.[2][6][7]

  • Avoid Incompatibles: Keep piperidine away from strong oxidizing agents and acids, as contact can lead to violent reactions.[1]

  • Post-Handling: After use, ensure the primary container is tightly sealed. Wipe down the exterior of the container and the work surface within the fume hood. Wash hands thoroughly after removing gloves.[2]

Protocol for Safe Storage

Proper storage is crucial for preventing accidents and maintaining chemical purity.

  • Location: Store piperidine in a designated, locked, cool, dry, and well-ventilated area.[1][2]

  • Cabinet: A dedicated flammables safety cabinet is the ideal storage location.

  • Segregation: Piperidine must be stored separately from incompatible materials, particularly acids and oxidizing agents. Physical segregation is necessary to prevent accidental mixing, which could result in a fire or explosion.

  • Container Integrity: Ensure containers are tightly closed, in good condition, and clearly labeled with the full chemical name and all relevant GHS hazard symbols.

Diagram 2: Chemical Storage Segregation Principle

Caption: Conceptual diagram for the necessary segregation of piperidine.

Emergency Procedures: Spill and Exposure Management

Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is essential.

Spill Response Protocol
  • Small Spill (contained within a fume hood):

    • Alert personnel in the immediate area.

    • Use a non-flammable absorbent material such as sand, dry lime, or soda ash to cover the spill.[5] Do NOT use combustible materials like paper towels.

    • Using non-sparking tools, carefully collect the absorbed material into a designated, sealable container for hazardous waste.[9]

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

    • Place all contaminated materials (absorbent, gloves, etc.) into the hazardous waste container.

  • Large Spill (outside of a fume hood):

    • EVACUATE the area immediately. Alert all nearby personnel.[5][9]

    • If it can be done without risk, close the doors to the laboratory to contain the vapors.

    • Activate the nearest fire alarm and notify your institution's emergency response team (e.g., EHS) or call emergency services.

    • Do not attempt to clean up a large spill yourself.[5]

Personnel Exposure Protocol
  • Skin Contact: Immediately go to the nearest safety shower. Remove all contaminated clothing while under the shower. Flush the affected area with copious amounts of water for at least 15-30 minutes.[2][8][10] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15-30 minutes, holding the eyelids open.[2][10] Remove contact lenses if present and easy to do.[2][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[2]

Protocol for Hazardous Waste Disposal

All piperidine-containing waste, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[5] Improper disposal is a serious regulatory violation and an environmental hazard.

Diagram 3: Piperidine Waste Disposal Workflow

WasteDisposal cluster_waste Hazardous Waste Disposal Protocol Generate 1. Generation of Piperidine Waste (e.g., reaction quench, contaminated items) Collect 2. Collect in a Designated, Labeled, & Sealed Waste Container Generate->Collect Segregate 3. Store Waste Container in a Secondary Containment, Segregated from Incompatible Wastes Collect->Segregate Request 4. Request Waste Pickup from Institutional EHS Department Segregate->Request Dispose 5. EHS Manages Final Disposal via Licensed Facility Request->Dispose

Caption: Step-by-step procedure for compliant piperidine waste management.

Waste Collection and Disposal Steps
  • Container: Use only approved hazardous waste containers that are chemically compatible with piperidine. The container must have a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Piperidine," and all applicable hazard warnings (Flammable, Corrosive, Toxic).

  • Segregation: Do not mix piperidine waste with other waste streams, especially acidic waste.

  • Accumulation: Keep the waste container closed at all times except when adding waste. Store the container in a designated satellite accumulation area.

  • Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the collection and disposal of the waste. Do not pour any amount of piperidine waste down the drain.[6][8]

References

  • Canyon Components. (n.d.). PIPERIDINE Chemical compatibility with O-rings, rubbers, & plastics.
  • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • New Jersey Department of Health and Senior Services. (n.d.). Hazard Summary: Piperidine.
  • NOAA. (n.d.). PIPERIDINE - CAMEO Chemicals.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Piperine.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - Piperidine hydrochloride.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
  • Alpha Chemika. (n.d.). PIPERIDINE For Synthesis.
  • GPI FLOW METERS. (n.d.). CHEMICAL COMPATIBILITY GUIDE.
  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this synthesis, with a primary focus on addressing issues of low yield. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to help you optimize your experimental outcomes.

The synthesis of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol, a valuable building block in pharmaceutical development, is most commonly achieved through the N-alkylation of 4-piperidinemethanol. While seemingly straightforward, this reaction is often plagued by challenges that can significantly reduce the isolated yield of the desired product. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guide: A Deeper Dive into Low Yield

This section addresses specific issues you might encounter during the synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.

Q1: My overall yield is consistently low. Where should I begin my investigation?

Low yield is a multifaceted problem that can originate from various stages of the experimental process. A systematic approach is crucial for pinpointing the root cause.

Initial Checks:

  • Purity of Starting Materials: Impurities in your starting materials, 4-piperidinemethanol and the alkylating agent (e.g., 2-chloroethanol or 2-bromoethanol), can introduce competing side reactions.[1] Always verify the purity of your reagents before commencing the synthesis.

  • Reaction Conditions: Suboptimal reaction conditions are a frequent cause of low yield. Key parameters to scrutinize include the choice of base, solvent, reaction temperature, and reaction time.

  • Work-up and Purification: The high polarity and water solubility of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol can lead to significant product loss during aqueous work-up and extraction. Your purification strategy must be tailored to the physicochemical properties of the product.

Q2: I'm observing a significant amount of unreacted 4-piperidinemethanol in my crude product. How can I drive the reaction to completion?

Incomplete conversion of the starting material is a common hurdle. Several factors can contribute to this issue.

  • Stoichiometry: Ensure the correct stoichiometry of your reagents. While a 1:1 molar ratio of 4-piperidinemethanol to the alkylating agent is theoretically required, a slight excess of the alkylating agent (e.g., 1.1 to 1.2 equivalents) can often improve conversion.[2]

  • Base Selection and Stoichiometry: The choice and amount of base are critical. The base neutralizes the hydrohalic acid (e.g., HCl or HBr) formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2]

    • Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used and are effective.[2] It is recommended to use at least 2.0 equivalents of these bases to ensure the reaction medium remains basic.[1]

    • Organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can also be employed.[2]

  • Reaction Temperature and Duration: N-alkylation reactions often require heating to proceed at a reasonable rate. Refluxing in a suitable solvent for an adequate duration (typically monitored by TLC or HPLC) is common practice.[1] If the reaction is sluggish at a certain temperature, a modest increase may be beneficial. However, excessively high temperatures can promote side reactions.

  • Solvent Choice: The solvent should be able to dissolve the reactants and be inert to the reaction conditions. Common choices include acetonitrile, dimethylformamide (DMF), and alcohols like ethanol.[2][3] The polarity of the solvent can influence the reaction rate.

Q3: I suspect side reactions are consuming my starting materials and product. What are the likely byproducts, and how can they be minimized?

Side reactions are a major contributor to low yields. Understanding the potential byproducts is the first step toward mitigating their formation.

  • Overalkylation (Quaternization): The desired product, a tertiary amine, can be further alkylated to form a quaternary ammonium salt.[2] This is more likely to occur if a significant excess of the alkylating agent is used or if the reaction is allowed to proceed for an extended period after the starting material has been consumed.

    • Mitigation: Use a modest excess of the alkylating agent (1.1-1.2 equivalents) and monitor the reaction closely.[2] Adding the alkylating agent slowly to the reaction mixture can also help to control its instantaneous concentration.[2]

  • O-Alkylation: The hydroxyl groups on both the starting material and the product can potentially be alkylated, though this is generally less favorable than N-alkylation under these conditions.

  • Elimination: The alkylating agent, particularly 2-bromoethanol, can undergo elimination to form ethylene oxide, which can then polymerize or react in an uncontrolled manner. This is more prevalent at higher temperatures and with stronger bases.

Q4: My product yield is significantly lower after work-up and purification. How can I improve my isolation technique?

The highly polar nature of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol makes its extraction from aqueous media challenging.

  • Aqueous Work-up: After the reaction is complete, it is typically quenched with water. To extract the product, it is crucial to make the aqueous layer basic (pH > 10) with a base like NaOH or K₂CO₃ to ensure the product is in its free base form and not as a protonated salt, which would be highly water-soluble.

  • Solvent Extraction: Due to the product's polarity, standard nonpolar organic solvents like diethyl ether or hexane are often inefficient for extraction. More polar solvents like dichloromethane (DCM), chloroform, or a mixture of isopropanol and chloroform are generally more effective. Performing multiple extractions (e.g., 5-10 times) with smaller volumes of solvent is more efficient than a few extractions with large volumes. Continuous liquid-liquid extraction can also be a highly effective technique for this type of polar compound.

  • Purification:

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification.

    • Column Chromatography: Silica gel chromatography can be used, but the polar nature of the product requires a polar eluent system (e.g., DCM/methanol or chloroform/methanol with a small amount of ammonium hydroxide to prevent tailing).

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol?

A: The most common and direct route is the N-alkylation of 4-piperidinemethanol with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) in the presence of a base.

Q: What is a realistic isolated yield for this synthesis?

A: While yields are highly dependent on the specific conditions and scale, a well-optimized procedure can be expected to yield between 60% and 80%. Consistently lower yields indicate that one or more of the issues discussed in the troubleshooting guide need to be addressed.

Q: Which analytical techniques are most suitable for monitoring the reaction and assessing product purity?

A:

  • Thin-Layer Chromatography (TLC): TLC is an excellent technique for monitoring the disappearance of the starting material (4-piperidinemethanol) and the appearance of the product. A suitable eluent system would be a mixture of a polar organic solvent and a base, for example, 90:10:1 dichloromethane:methanol:ammonium hydroxide.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of reaction progress and final product purity, reverse-phase HPLC with a suitable C18 column is recommended.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the desired product.

Experimental Protocols

Protocol 1: Synthesis via N-Alkylation with 2-Chloroethanol

This protocol provides a general framework. Optimization of specific parameters may be necessary.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-piperidinemethanol (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.

  • Addition of Alkylating Agent: While stirring, add 2-chloroethanol (1.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain the reflux for 6-12 hours.

  • Monitoring: Monitor the reaction progress by TLC until the 4-piperidinemethanol spot is no longer visible.[1]

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in water and basify to pH > 10 with 2M NaOH. Extract the aqueous layer multiple times with a 3:1 mixture of chloroform and isopropanol.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Eluent System: A recommended mobile phase is a mixture of dichloromethane, methanol, and ammonium hydroxide in a 90:10:1 ratio.

  • Spotting: Apply a small spot of the reaction mixture, a co-spot (reaction mixture and starting material), and a spot of the starting material on the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the eluent and allow the solvent front to ascend near the top of the plate.

  • Visualization: Visualize the spots under UV light (if applicable) and then stain with a suitable agent such as potassium permanganate or ninhydrin. The product should have a lower Rf value than the starting amine.

Data Presentation

Table 1: Recommended Reagent Stoichiometry and Reaction Conditions
Reagent/ParameterRecommendationRationale
4-Piperidinemethanol1.0 equivalentLimiting reagent
2-Chloroethanol1.1 - 1.2 equivalentsA slight excess drives the reaction to completion.
Base (e.g., K₂CO₃)2.0 - 2.5 equivalentsEnsures the reaction medium remains basic to neutralize the HCl formed.
SolventAcetonitrile or DMFProvides good solubility for reactants and is relatively inert.
TemperatureRefluxIncreases reaction rate.
Reaction Time6 - 12 hoursShould be determined by reaction monitoring (e.g., TLC).
Table 2: Troubleshooting Summary for Low Yield
SymptomPotential Cause(s)Recommended Solution(s)
Incomplete Conversion Insufficient base, low temperature, short reaction time, impure reagents.Increase base stoichiometry, increase temperature, extend reaction time, verify reagent purity.
Multiple Products Observed Overalkylation (quaternization), O-alkylation.Use a smaller excess of the alkylating agent, add the alkylating agent slowly, monitor the reaction closely.
Product Loss During Work-up Product remains in the aqueous layer as a salt.Basify the aqueous layer to pH > 10 before extraction, use a more polar extraction solvent, perform multiple extractions.
Difficulty in Purification Product is highly polar and may streak on silica gel.Use a polar eluent system for chromatography, consider adding a small amount of base (e.g., NH₄OH) to the eluent, consider vacuum distillation.

Visualizations

Synthetic Pathway

Synthetic_Pathway cluster_conditions Conditions 4-Piperidinemethanol 4-Piperidinemethanol Reaction_Node 2-Chloroethanol 2-Chloroethanol Base (K2CO3) Base (K2CO3) Solvent (Acetonitrile) Solvent (Acetonitrile) Heat Heat Product 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol Reaction_Node->Product

Caption: N-Alkylation of 4-Piperidinemethanol.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Purity of Starting Materials Start->Check_Reagents Analyze_Reaction Analyze Reaction Mixture (TLC/HPLC) Check_Reagents->Analyze_Reaction Incomplete_Conversion Incomplete Conversion? Analyze_Reaction->Incomplete_Conversion Review_Conditions Review Reaction Conditions (Base, Temp, Time, Solvent) Review_Conditions->Incomplete_Conversion Review_Workup Review Work-up & Purification Low_Recovery Low Recovery After Purification? Review_Workup->Low_Recovery Side_Products Side Products? Incomplete_Conversion->Side_Products No Optimize_Conditions Optimize Reaction Conditions: - Increase Base/Temp/Time - Change Solvent Incomplete_Conversion->Optimize_Conditions Yes Side_Products->Review_Workup No Minimize_Side_Rxns Minimize Side Reactions: - Adjust Stoichiometry - Slow Addition of Alkylating Agent Side_Products->Minimize_Side_Rxns Yes Low_Recovery->Review_Conditions No Optimize_Isolation Optimize Isolation: - Adjust pH Before Extraction - Use More Polar Extraction Solvent - Perform Multiple Extractions Low_Recovery->Optimize_Isolation Yes

Caption: Systematic approach to troubleshooting low yield.

References

  • EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics - Google Patents.
  • RSC Advances, "Donepezil-based reactivators of acetylcholinesterase inhibited by organophosphorus compounds". Available at: [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. Available at: [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. Available at: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives - Chemical Review and Letters. Available at: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. Available at: [Link]

  • Synthesis of 2-(4-diphenylmethylpiperazinyl)-1-(4-hydroxyphenyl)ethanol. monohydrochloride - PrepChem.com. Available at: [Link]

  • PROCESS FOR PREPARING A PIPERIDIN-4-ONE - European Patent Office - EP 3666757 A1. Available at: [Link]

Sources

Optimizing reaction conditions for the synthesis of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Synthesis of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol

Welcome to the technical support guide for the synthesis of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, a detailed experimental protocol, and robust troubleshooting advice to help you navigate the complexities of this synthesis, ensuring high yield and purity.

Overview of Synthesis

The target molecule, 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol, is typically synthesized via a classical nucleophilic substitution (SN2) reaction. The core transformation involves the N-alkylation of piperidin-4-ylmethanol, a secondary amine, with a 2-haloethanol, most commonly 2-bromoethanol. The piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the 2-haloethanol and displacing the halide leaving group. A base is essential to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

Reaction Mechanism: N-Alkylation

The reaction proceeds via a standard SN2 mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidin-4-ylmethanol attacks the carbon atom bonded to the bromine in 2-bromoethanol. This is the rate-determining step.

  • Transition State: A trigonal bipyramidal transition state is formed where the C-N bond is forming concurrently with the C-Br bond breaking.

  • Proton Transfer: The resulting ammonium salt is deprotonated by a base (e.g., potassium carbonate) to yield the neutral tertiary amine product and the corresponding protonated base.[2]

SN2_Mechanism cluster_reactants Reactants cluster_products Products Piperidine Piperidin-4-ylmethanol (Nucleophile) TS Sɴ2 Transition State Piperidine->TS Nucleophilic Attack Bromoethanol 2-Bromoethanol (Electrophile) Bromoethanol->TS Salt Protonated Amine Salt TS->Salt Leaving Group Departs Product 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol Salt->Product Deprotonation Base Base (e.g., K₂CO₃) Base->Product Byproduct HBr + K₂CO₃ → KBr + KHCO₃

Caption: SN2 mechanism for N-alkylation of piperidin-4-ylmethanol.

Detailed Experimental Protocol

This protocol describes a standard lab-scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagent and Solvent Data
Reagent / SolventFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)Role
Piperidin-4-ylmethanolC₆H₁₃NO115.1761-64237.8~1.03Starting Material
2-BromoethanolC₂H₅BrO124.96-55149-1501.763Alkylating Agent
Potassium Carbonate (K₂CO₃)K₂CO₃138.21891N/A2.43Base
Acetonitrile (MeCN)C₂H₃N41.05-4581.60.786Solvent
Dichloromethane (DCM)CH₂Cl₂84.93-96.739.61.326Extraction Solvent
Anhydrous Sodium SulfateNa₂SO₄142.04884N/A2.664Drying Agent
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidin-4-ylmethanol (5.76 g, 50.0 mmol, 1.0 eq).

    • Add anhydrous potassium carbonate (10.37 g, 75.0 mmol, 1.5 eq).

    • Add 100 mL of anhydrous acetonitrile.

  • Addition of Alkylating Agent:

    • Begin stirring the suspension at room temperature.

    • Slowly add 2-bromoethanol (4.25 mL, 60.0 mmol, 1.2 eq) to the mixture dropwise over 15-20 minutes using a dropping funnel. Causality Note: Slow addition helps to control the initial exotherm and minimizes the potential for over-alkylation.

  • Reaction Execution:

    • Heat the reaction mixture to a gentle reflux (approx. 80-82°C) using a heating mantle.

    • Maintain the reflux for 8-12 hours. The reaction should be monitored for completion.

  • Reaction Monitoring (Self-Validation):

    • Monitor the disappearance of the starting material (piperidin-4-ylmethanol) using Thin Layer Chromatography (TLC).

    • TLC System: Dichloromethane:Methanol (9:1) with 1% triethylamine. The triethylamine prevents peak tailing of the basic amine spots on the silica plate.[3]

    • Visualization: Use potassium permanganate stain. The starting material and product will appear as yellow/brown spots. The Rf of the product will be higher than that of the starting material.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium salts using a Büchner funnel and wash the filter cake with a small amount of acetonitrile.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the resulting residue in 100 mL of dichloromethane (DCM).

    • Transfer the DCM solution to a separatory funnel and wash with 2 x 50 mL of deionized water, followed by 1 x 50 mL of brine. Causality Note: The water wash removes remaining inorganic salts, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Isolation:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, typically as a viscous oil or a low-melting solid.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel. For chromatography, use a gradient elution system, starting with DCM and gradually increasing the polarity with methanol.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Question / Observed Issue Potential Cause(s) Recommended Solution & Explanation
Q1: My reaction is very slow or appears stalled (incomplete conversion by TLC after 12 hours). 1. Insufficient Base: The HBr generated is protonating the starting amine, inhibiting its nucleophilicity.[1] 2. Low Temperature: The reaction activation energy is not being met. 3. Poor Quality Reagents: Water in the solvent or reagents can hinder the reaction.1. Add More Base: Add another 0.5 eq of finely powdered K₂CO₃. Ensure vigorous stirring to maximize surface area. 2. Verify Temperature: Check the temperature of the heating mantle and ensure a steady reflux is maintained. 3. Use Anhydrous Conditions: Ensure your acetonitrile is anhydrous and that the K₂CO₃ was properly dried before use.
Q2: I'm seeing a significant amount of a second, less polar spot on my TLC, suggesting a byproduct. 1. Dialkylation: The product, a tertiary amine, can react with another molecule of 2-bromoethanol to form a quaternary ammonium salt. This is more likely if there is a large excess of the alkylating agent.[1] 2. O-Alkylation: The hydroxyl group on piperidin-4-ylmethanol could potentially be alkylated, although this is less favorable than N-alkylation under these conditions.1. Control Stoichiometry: Use a smaller excess of 2-bromoethanol (e.g., 1.05-1.1 eq). Add it slowly via syringe pump to maintain a low concentration at all times, favoring reaction with the more abundant secondary amine.[1] 2. Confirm Structure: Isolate the byproduct and characterize it (e.g., by LC-MS, NMR) to confirm its identity before further optimization.
Q3: The yield is consistently low (<50%) even with complete conversion. 1. Product Loss During Work-up: The product has some water solubility due to its two hydroxyl groups and may be lost to the aqueous layers during extraction. 2. Mechanical Losses: Product adhering to glassware, filter paper, etc. 3. Degradation: Unlikely under these conditions, but possible if overheated for an extended period.1. Back-Extraction: After the initial extraction with DCM, perform a back-extraction of the combined aqueous layers with DCM (2 x 50 mL) to recover any dissolved product. 2. Careful Technique: Ensure complete transfer of materials between vessels. Rinse glassware with the solvent to recover all residues. 3. Optimize Reaction Time: Do not heat unnecessarily long after the reaction has reached completion.
Q4: I'm having difficulty purifying the final product by column chromatography due to peak tailing. 1. Strong Amine-Silica Interaction: The basic nitrogen of the product interacts strongly with the acidic silanol groups on the surface of the silica gel, causing poor peak shape.[3]1. Use a Modified Eluent: Add a small amount of a basic modifier, such as triethylamine (0.5-1.0%) or ammonium hydroxide, to your mobile phase. This neutralizes the acidic sites on the silica, leading to sharper peaks. 2. Use Alternative Media: Consider using neutral or basic alumina for chromatography instead of silica gel.

Frequently Asked Questions (FAQs)

Q: Can I use a different solvent for this reaction? A: Yes, other polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be used and may even accelerate the reaction.[1] However, they have much higher boiling points, making them more difficult to remove during work-up. Acetonitrile offers a good balance of reactivity and ease of removal.

Q: Is it possible to use a different base? A: Certainly. Other inorganic bases like sodium carbonate (Na₂CO₃) or potassium bicarbonate (KHCO₃) can be used, though they are weaker and may require longer reaction times.[1] Organic, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are also effective but are more expensive and must be removed during work-up.

Q: What are the primary safety concerns with this procedure? A: 2-Bromoethanol is toxic and corrosive; handle it with extreme care in a fume hood, wearing gloves and safety glasses. Acetonitrile and Dichloromethane are flammable and toxic; avoid inhalation and skin contact.

Q: Are there alternative synthetic routes to this compound? A: An alternative route involves the reaction of piperidin-4-ylmethanol with ethylene oxide. This reaction avoids the use of haloalkanes but requires specialized equipment to handle gaseous ethylene oxide and careful temperature control to prevent runaway polymerization. Another approach is the reductive amination of 4-(hydroxymethyl)piperidine with 2-hydroxyacetaldehyde, though the aldehyde is less common as a starting material.[4]

Q: How can I confirm the structure of my final product? A: The structure should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect to see characteristic signals for the N-CH₂CH₂OH group, along with the signals from the piperidine ring and its hydroxymethyl substituent.

  • ¹³C NMR: Will show the correct number of carbon signals corresponding to the product structure.

  • Mass Spectrometry (MS): Will show the correct molecular ion peak (M+H)⁺ at m/z 160.13.

  • Infrared (IR) Spectroscopy: Will show a broad O-H stretching band around 3300-3400 cm⁻¹ and C-N stretching bands.

Troubleshooting_Workflow Start Reaction Complete? Workup Proceed to Work-up Start->Workup Yes Troubleshoot Troubleshoot Reaction Start->Troubleshoot No CheckTLC Monitor by TLC CheckTLC->Start LowYield Final Yield Low? Workup->LowYield CheckBase Check Base (Amount/Activity) Troubleshoot->CheckBase CheckTemp Verify Reflux Temperature Troubleshoot->CheckTemp CheckReagents Check Reagent Purity Troubleshoot->CheckReagents BackExtract Back-extract Aqueous Layers LowYield->BackExtract Yes PurificationIssue Purification Issues? LowYield->PurificationIssue No BackExtract->PurificationIssue RefineTech Refine Transfer Technique RefineTech->PurificationIssue ModifyEluent Add Base to Eluent (e.g., TEA) PurificationIssue->ModifyEluent Yes (Tailing) FinalProduct Pure Product Obtained PurificationIssue->FinalProduct No ModifyEluent->FinalProduct

Sources

Technical Support Center: Column Chromatography Optimization for 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol Purification

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions for the column chromatography purification of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol. It is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with purifying this highly polar compound.

Introduction: The Challenge of Purifying a Polar Amino Alcohol

2-[4-(hydroxymethyl)piperidin-1-yl]ethanol is a highly polar molecule containing two hydroxyl groups and a tertiary amine. This trifunctional nature presents a significant challenge for purification via standard column chromatography. The primary difficulties arise from its strong interaction with polar stationary phases like silica gel, which can lead to poor separation, significant peak tailing, and even irreversible adsorption. This guide provides a systematic approach to overcoming these challenges.

Physicochemical Properties and Their Chromatographic Implications

A thorough understanding of the physicochemical properties of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol is crucial for developing a successful purification strategy. Due to the lack of extensive published data for this specific molecule, we will infer its properties from closely related analogs such as piperidine and 2-(piperidin-1-yl)ethanol.

PropertyEstimated Value/CharacteristicChromatographic Implication
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol
Appearance Likely a viscous oil or low-melting solidWill affect sample loading procedure.
pKa (conjugate acid) ~9-10The basicity of the tertiary amine can lead to strong interactions with acidic silica gel, causing peak tailing. The use of a basic modifier in the mobile phase is often necessary.
Solubility High in polar solvents (water, methanol, ethanol); low in nonpolar solvents (hexane)The choice of solvents for sample loading and the mobile phase is critical. The compound's high polarity suggests that normal-phase chromatography will require a highly polar mobile phase for elution.
Predicted LogP < 1.0Indicates high hydrophilicity, making reversed-phase chromatography challenging due to poor retention on nonpolar stationary phases.[1]
UV-Vis Absorbance No significant chromophoreDetection by UV-Vis spectrophotometry is not feasible. Alternative visualization techniques for TLC are required.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses common problems encountered during the column chromatography purification of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol.

Q1: My compound is streaking badly on the TLC plate and I can't get a good Rf value. What's happening?

A1: Streaking is a common issue with highly polar and basic compounds like your target molecule. It is primarily caused by strong, non-ideal interactions with the acidic silica gel on the TLC plate. The tertiary amine group can be protonated by the acidic silanol groups, leading to a smear rather than a compact spot.

Solution Workflow:

  • Incorporate a Basic Modifier: Add a small amount of a basic modifier to your mobile phase. Triethylamine (Et₃N) at 0.5-2% (v/v) is a common choice. The triethylamine will compete with your compound for the acidic sites on the silica, leading to more symmetrical spots. Ammonia (in the form of a methanolic or aqueous solution) can also be used.

  • Increase Mobile Phase Polarity: If the Rf is too low even with a modifier, you need to increase the polarity of your mobile phase. For a common mobile phase system like dichloromethane/methanol, incrementally increase the percentage of methanol.

  • Consider an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel for your TLC analysis.

Q2: I'm seeing a long "tail" on my product peak during column chromatography, leading to mixed fractions. How can I improve the peak shape?

A2: Peak tailing is the column chromatography equivalent of streaking on a TLC plate and has the same root cause: strong, irreversible interactions between the basic amine and acidic silanol groups on the silica gel.

Troubleshooting Flowchart:

G start Peak Tailing Observed mod Add a Basic Modifier to the Mobile Phase (e.g., 0.5-1% Triethylamine) start->mod grad Use a Gradient Elution mod->grad If tailing persists end Improved Peak Shape mod->end If successful load Optimize Sample Loading grad->load If still tailing grad->end If successful alt_stat Consider Alternative Stationary Phase (Alumina, C18, or HILIC) load->alt_stat For very difficult separations load->end If successful alt_stat->end

Caption: Troubleshooting workflow for peak tailing.

Detailed Explanation:

  • Add a Basic Modifier: As with TLC, the most effective solution is to add a volatile base like triethylamine to your mobile phase. This will deactivate the acidic sites on the silica gel and lead to a more symmetrical peak.

  • Use a Gradient Elution: Start with a lower polarity mobile phase to allow other, less polar impurities to elute. Then, gradually increase the polarity (e.g., by increasing the percentage of methanol) to elute your highly polar compound. A steeper gradient at the point of elution can help to sharpen the peak.

  • Optimize Sample Loading: Dissolve your crude product in a minimal amount of the initial, low-polarity mobile phase. If the sample is not soluble, use a slightly more polar solvent, but keep the volume to an absolute minimum. Overloading the column or using a highly polar solvent for loading can lead to band broadening and tailing. Dry loading, where the sample is pre-adsorbed onto a small amount of silica gel, can also be beneficial.[2]

Q3: I've run my column, but I have very low recovery of my product. Where did it go?

A3: Low recovery is a strong indication that your compound is irreversibly adsorbed onto the silica gel. This is a significant risk with highly polar amino alcohols due to the strong interactions with the stationary phase.

Potential Causes and Solutions:

  • Irreversible Adsorption: The basic amine and polar hydroxyl groups can bind very strongly to the acidic silanol groups of the silica gel.

    • Solution: Before concluding the product is lost, try flushing the column with a very polar, and possibly basic, solvent system. A mixture of 5-10% methanol in dichloromethane with 1% triethylamine, or even a 5% solution of ammonia in methanol, may be able to recover the adsorbed compound. For future purifications, use a mobile phase containing a basic modifier from the start.

  • Decomposition on Silica: Some compounds are unstable on silica gel.

    • Solution: To test for this, dissolve a small amount of your crude product and spot it on a TLC plate. After a few minutes, elute the plate as usual. Then, re-spot the same crude product on the same plate and elute again. If new spots appear or the original spot diminishes in the pre-spotted lane, your compound may be decomposing. In this case, you should consider a different stationary phase like alumina or a non-silica-based column.

Q4: I can't see my compound on the TLC plate using a UV lamp. How can I visualize it?

A4: 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol does not have a UV-active chromophore, so it will be invisible under a UV lamp. You must use a chemical stain for visualization.

Recommended Stains:

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds that can be oxidized.[3] Since your molecule contains two alcohol groups and a tertiary amine, it will be readily oxidized by permanganate. The spots will appear as yellow-brown on a purple background.[3]

  • Ninhydrin Stain: This stain is commonly used for amino acids and primary/secondary amines.[4] It is important to note that ninhydrin will not visualize tertiary amines like your target compound.[5]

Frequently Asked Questions (FAQs)

Q: What is a good starting mobile phase for the purification of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol on silica gel?

A: A good starting point would be a mixture of dichloromethane (DCM) and methanol (MeOH). Begin with a low polarity mixture, such as 98:2 DCM:MeOH, and gradually increase the proportion of methanol. It is highly recommended to include 0.5-1% triethylamine in your mobile phase to prevent peak tailing. A gradient elution from 2% to 10% methanol in DCM is a reasonable range to explore.

Q: Should I use silica gel or alumina as my stationary phase?

A: Silica gel is the most common and versatile stationary phase. However, due to its acidic nature, it can cause issues with basic compounds like yours. If you continue to have problems with tailing or low recovery on silica gel even with a basic modifier, then alumina (neutral or basic) is a good alternative.

Q: What is dry loading, and should I use it?

A: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel before loading it onto the column.[2] This is particularly useful if your compound is not very soluble in the mobile phase or if you need to load a larger sample volume. To do this, dissolve your crude product in a suitable solvent (like methanol or DCM), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the column.

Q: Are there more advanced chromatographic techniques I could use for this purification?

A: Yes. For very polar compounds, alternative techniques can be more effective:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica or a bonded-phase) and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer.[6][7] This technique is well-suited for retaining and separating highly polar compounds that show little or no retention in reversed-phase chromatography.[6][7]

  • Ion-Exchange Chromatography (IEX): Since your compound has a basic amine, it can be protonated to form a cation.[2] Cation-exchange chromatography could be a powerful tool for purification. In this technique, the protonated compound binds to a negatively charged stationary phase and is then eluted by increasing the salt concentration or changing the pH of the mobile phase.[2]

Experimental Protocols

Protocol 1: TLC Analysis with Potassium Permanganate Staining

  • Prepare a TLC developing chamber with your chosen mobile phase (e.g., 95:5 DCM:MeOH with 1% Et₃N).

  • Spot your crude sample onto a silica gel TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent to run up the plate.

  • Remove the plate and mark the solvent front. Allow the plate to dry completely in a fume hood.

  • Prepare the permanganate stain: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.

  • Quickly dip the dried TLC plate into the permanganate solution and then gently heat it with a heat gun until yellow-brown spots appear against the purple background.[3]

Protocol 2: Step-by-Step Column Chromatography Purification

Caption: Workflow for column chromatography purification.

References

  • REACH Devices, LLC. (n.d.). TLC stains. Retrieved from [Link]

  • Barnett, C. J., & Wilson, T. M. (2001). Process for preparing 2-piperidineethanol compounds. U.S.
  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]

  • Váradi, A., & Poda, G. (2009). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria, 2(1), 5-24.
  • Pignataro, L., et al. (2016). Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. ChemistryOpen, 5(5), 447-454.
  • SIELC Technologies. (n.d.). Separation of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Technology Networks. (2024, January 24). Exploring the Principle of Ion Exchange Chromatography and Its Applications. Retrieved from [Link]

  • Guittard, J., & Manoury, P. (1993). 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • Carta, G., & Rodrigues, A. E. (1993). Ion exchange chromatography of amino acids. Analysis of diffusion (Mass transfer) mechanisms. Industrial & Engineering Chemistry Research, 32(12), 2933-2942.
  • Aronu, U. J., Svendsen, H. F., & Hoff, K. A. (2011). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]

  • Arulraj, R., & Ponnuswamy, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 165-177.
  • LibreTexts Chemistry. (2022). 2.1.4F: Visualizing TLC Plates. Retrieved from [Link]

  • Chromatography Online. (2019). Direct Analysis of Amino Acids by HILIC–ESI-MS. Retrieved from [Link]

  • Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(11), 2564-2570.
  • Organic Chemistry Portal. (n.d.). TLC Stains. Retrieved from [Link]

  • Hirs, C. H. W., Moore, S., & Stein, W. H. (1952). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. Journal of Biological Chemistry, 195(2), 669-683.
  • Curly Arrow. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15144, 2-Piperidin-2-ylethanol. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Retrieved from [Link]

  • Du, C. X., & Huang, Z. (2019). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. Analytical Methods, 11(44), 5667-5674.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19773564, 2-(Piperidin-4-yl)ethanol hydrochloride. Retrieved from [Link]

  • ResearchGate. (2021). Ninhydrin assay color with secondary amines?. Retrieved from [Link]

  • Reddit. (2021). Detecting quaternary amines with ninhydrin?. Retrieved from [Link]

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Scaling up the synthesis of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol from lab to pilot scale

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to scaling the synthesis of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol, this Technical Support Center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs. Authored from the perspective of a Senior Application Scientist, this document emphasizes the scientific principles behind the procedures to ensure a successful transition from laboratory to pilot-plant scale.

Overview of the Synthesis

The synthesis of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol is typically achieved via the N-alkylation of 4-(hydroxymethyl)piperidine with a suitable 2-carbon electrophile, most commonly 2-bromoethanol. This reaction is a standard nucleophilic substitution (SN2) where the secondary amine of the piperidine ring attacks the electrophilic carbon of the halo-alcohol, displacing the halide. A base is essential to neutralize the hydrohalic acid byproduct, driving the reaction to completion.

Caption: Reaction scheme for the synthesis of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

A1: Low yield is a common problem that can stem from several factors. A systematic investigation is key.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Causality: The nucleophilicity of the piperidine nitrogen might be insufficient under the chosen conditions, or the reaction may have reached equilibrium.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of starting materials.[1] If the reaction stalls, consider increasing the temperature, extending the reaction time, or using a more polar aprotic solvent like DMF to enhance the SN2 reaction rate.[2]

  • Side Reactions: The most common side reaction is the formation of a quaternary ammonium salt, where the product, 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol, reacts with another molecule of 2-bromoethanol.

    • Causality: This occurs when the product, which is also a tertiary amine, competes with the starting piperidine for the alkylating agent. This is more likely if there is a localized high concentration of the alkylating agent.

    • Solution: Ensure the piperidine starting material is in slight excess. Add the 2-bromoethanol slowly or via a syringe pump to the reaction mixture to maintain a low concentration, which favors the desired mono-alkylation.[2]

  • Inadequate Base: The choice and amount of base are critical.

    • Causality: Without a base to scavenge the HBr formed during the reaction, the piperidine starting material will be protonated, forming a piperidinium salt. This salt is no longer nucleophilic, effectively stopping the reaction.[2]

    • Solution: Use at least one equivalent of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N). K₂CO₃ is often preferred in pilot plants due to its low cost, ease of removal by filtration, and lower toxicity.

  • Purification Losses: Significant product loss can occur during work-up and purification.

    • Causality: The product has two hydroxyl groups, making it quite polar and water-soluble. During aqueous work-up, a substantial amount of product may remain in the aqueous layer.

    • Solution: After the initial extraction with a standard organic solvent (e.g., ethyl acetate), perform several subsequent extractions with a more polar solvent like dichloromethane (DCM) to recover the product from the aqueous phase. Alternatively, consider a continuous extraction setup for larger scales.

Q2: My final product is a yellow or brown oil, not the expected colorless compound. What causes this discoloration and how can I prevent it?

A2: Discoloration in amine-containing compounds is typically due to oxidation.[3]

  • Causality: The nitrogen atom in the piperidine ring can be susceptible to oxidation, especially when exposed to air and light over extended periods, or at elevated temperatures during distillation. Impurities in starting materials can also contribute to color.

  • Solution:

    • Prevention: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] Use purified, colorless starting materials.

    • Purification: If the final product is discolored, purification by vacuum distillation is often effective. For stubborn coloration, treatment with activated carbon followed by filtration before the final purification step can remove colored impurities.

    • Storage: Store the purified product under an inert atmosphere, protected from light, and at reduced temperatures to prevent degradation.[3]

Q3: I am observing an unexpected peak in my HPLC/LC-MS analysis. How should I proceed?

A3: An unknown peak signals an impurity that must be identified, especially in a pharmaceutical context.[1]

  • Causality: The impurity could be an unreacted starting material, a byproduct (like the quaternary salt mentioned in Q1), a degradation product, or an impurity carried over from the starting materials.

  • Solution: A logical workflow is required for identification.

    • Analyze Mass Spec (MS) Data: Determine the molecular weight of the impurity. Does it correspond to any plausible side products (e.g., product + 86 amu, corresponding to another hydroxyethyl group)?

    • Hypothesize Structures: Based on the molecular weight and knowledge of the reaction, propose potential structures.

    • Isolate the Impurity: If the impurity is present in sufficient quantity, isolate it using preparative HPLC or flash chromatography for structural analysis.

    • Structural Elucidation: Obtain NMR spectra (¹H, ¹³C) of the isolated impurity to confirm its structure.[1]

G A Unexpected Peak in HPLC B Perform LC-MS Analysis A->B C Determine Molecular Weight (MW) B->C D Does MW match starting materials? C->D Hypothesize E Does MW match plausible byproducts? (e.g., dialkylation, dimers) C->E Hypothesize D->E No I Impurity Identified as Unreacted Starting Material D->I Yes F Isolate Impurity (Prep-HPLC / Flash Chromatography) E->F No / Unsure J Impurity Identified as Byproduct or Degradant E->J Yes G Structural Elucidation (NMR, MS/MS) F->G H Identify Source & Modify Process G->H I->H J->H

Caption: Workflow for the identification of an unknown synthesis impurity.

Frequently Asked Questions (FAQs) for Scale-Up

Q4: How does heat management change when moving from a 1L flask to a 100L reactor?

A4: This is one of the most critical challenges in process scale-up. The principles of thermodynamics and heat transfer become dominant.[4]

  • The Science: As you scale up a reactor, its volume increases by the cube of the radius (V ∝ r³), but the surface area available for heat exchange only increases by the square of the radius (A ∝ r²). This means the ability to remove heat decreases dramatically relative to the heat being generated.[5] An exothermic reaction that causes a mild 5°C temperature rise in a lab flask could lead to a dangerous, uncontrolled runaway reaction in a large reactor.[6]

  • Practical Steps:

    • Calorimetry Studies: Before scaling up, perform reaction calorimetry to quantify the heat of reaction (ΔHrxn) and determine the rate of heat generation. This data is essential for safe reactor design.

    • Controlled Addition: In the lab, you might add 2-bromoethanol all at once. At pilot scale, it must be added slowly and controllably over several hours. The addition rate should be tied to the reactor's cooling capacity to maintain the target temperature.

    • Reactor Choice: Ensure the pilot reactor has an adequate heat exchange system (e.g., a jacket with thermal fluid, internal cooling coils).

    • Solvent Selection: Choose a solvent with a higher boiling point to provide a wider operating temperature range and act as a heat sink.

Q5: Is the magnetic stirrer I used in the lab sufficient for a pilot reactor?

A5: No. Mixing is fundamentally different at scale and is crucial for reaction success.

  • The Science: Inefficient mixing in a large reactor leads to "hot spots" (areas of high temperature) and concentration gradients.[4] This can result in the formation of byproducts (like the quaternary salt) and inconsistent reaction progress. Lab-scale magnetic stirrers create a simple vortex, but pilot reactors require mechanically driven impellers (agitators) designed to ensure homogeneity.

  • Practical Steps:

    • Agitator Selection: Work with a chemical engineer to select the right type of agitator (e.g., pitched-blade turbine, anchor) and determine the optimal agitation speed (RPM). The goal is to ensure good top-to-bottom turnover of the reactor contents without excessive shear, which could degrade materials.

    • Baffles: Pilot reactors are typically equipped with baffles—vertical strips along the reactor wall—to break up the vortex and promote more efficient, turbulent mixing.

Q6: What are the key safety considerations for handling the reagents at pilot scale?

A6: Safety is paramount. While manageable in a lab fume hood, handling kilograms of these chemicals requires stringent engineering and administrative controls.

  • 2-Bromoethanol: This substance is corrosive and toxic.[7][8]

    • Controls: Use a closed-system transfer to charge the reactor, minimizing operator exposure. Ensure adequate ventilation and have appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield. An emergency shower and eyewash station must be readily accessible.[8]

  • 4-(hydroxymethyl)piperidine: Piperidine derivatives are generally flammable, toxic, and corrosive.[9][10]

    • Controls: Handle in a well-ventilated area, away from ignition sources. Use grounding and bonding to prevent static discharge during transfers. The same PPE requirements as for 2-bromoethanol apply.

  • Exotherm Management: As discussed in Q4, the potential for a thermal runaway is a major hazard. The system must have emergency cooling capabilities and potentially a quench system to stop the reaction if the temperature exceeds a critical limit.

Experimental Protocols & Data

Lab vs. Pilot Scale Parameter Comparison
ParameterLab Scale (1 L Flask)Pilot Scale (100 L Reactor)Rationale for Change
4-(hydroxymethyl)piperidine57.5 g (0.5 mol)5.75 kg (50.0 mol)Direct 100x scale-up of limiting reagent.
2-Bromoethanol65.6 g (0.525 mol, 1.05 eq)6.56 kg (52.5 mol, 1.05 eq)Maintain slight excess to drive reaction to completion.
Potassium Carbonate (K₂CO₃)103.7 g (0.75 mol, 1.5 eq)10.37 kg (75.0 mol, 1.5 eq)Sufficient base to neutralize HBr and maintain basicity.
Solvent (Acetonitrile)500 mL50 LMaintain similar concentration for comparable kinetics.
Reaction Temperature60°C60°CTemperature is a key kinetic parameter; kept consistent.
Reagent Addition Time~5 minutes (all at once)2-4 hours (controlled pump)Critical: To manage exotherm and avoid side reactions.[4][5]
Reaction Time (Post-addition)8-12 hours10-14 hoursMay be slightly longer at scale to ensure full conversion.
AgitationMagnetic Stirrer (~300 RPM)Pitched-Blade Turbine (80-120 RPM)Mechanical agitation required for effective mixing in large volume.
Expected Yield (Isolated)70-80 g (88-100%)7.0-8.0 kg (88-100%)Yield should ideally be maintained during scale-up.
Step-by-Step Pilot Scale Synthesis Protocol

1. Reactor Preparation:

  • Ensure the 100L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Start the agitator at a low speed (e.g., 50 RPM).

  • Set the jacket temperature to 20°C.

2. Reagent Charging:

  • Charge acetonitrile (50 L) to the reactor.

  • Charge 4-(hydroxymethyl)piperidine (5.75 kg) to the reactor.

  • Charge potassium carbonate (10.37 kg) to the reactor.

  • Increase agitation to the target speed (e.g., 100 RPM) and stir the slurry for 15 minutes.

3. Reaction:

  • Begin heating the reactor jacket to achieve an internal temperature of 60°C.

  • Once the internal temperature is stable at 60°C, begin the controlled addition of 2-bromoethanol (6.56 kg) via a dosing pump over 3 hours.

  • CRITICAL: Monitor the internal temperature closely. The addition rate may need to be slowed if the temperature rises more than 2-3°C above the setpoint, indicating the cooling system is at its limit.

  • After the addition is complete, maintain the batch at 60°C for at least 10 hours.

4. Reaction Monitoring:

  • After 10 hours, take a sample for HPLC analysis to check for the disappearance of 4-(hydroxymethyl)piperidine (<1% remaining).

  • If the reaction is incomplete, continue heating for another 2-4 hours and re-analyze.

5. Work-up and Isolation:

  • Cool the reactor contents to 20°C.

  • Filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with acetonitrile (2 x 5 L).

  • Combine the filtrate and washes and transfer to a rotary evaporator (or a reactor set up for distillation).

  • Concentrate the solution under reduced pressure to remove the acetonitrile.

  • To the resulting crude oil, add purified water (25 L) and dichloromethane (DCM, 25 L). Stir for 15 minutes.

  • Allow the layers to separate and drain the lower organic (DCM) layer.

  • Extract the aqueous layer again with DCM (2 x 15 L).

  • Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

6. Purification:

  • Set up a short-path distillation apparatus suitable for the batch size.

  • Purify the crude oil by vacuum distillation to obtain the final 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol as a colorless to pale yellow, viscous oil.

References

  • Royal Society of Chemistry. RSC Advances. Available from: [Link]

  • Google Patents. EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
  • Google Patents. CN103214434A - Improved method of 1-diphenylmethyl-4-(2-hydroxyethyl) piperazine synthesis technology.
  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]

  • Google Patents. EP 3666757 A1 - PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Available from: [Link]

  • Analgesic activity of alkyl piperidine derivatives. Available from: [Link]

  • EPIC Systems. 8 Key Challenges To Pilot Plant Scale-Up. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • HWS Labortechnik. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available from: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. Available from: [Link]

  • MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. Available from: [Link]

  • Loba Chemie. Safety Data Sheet: 2-BROMOETHANOL FOR SYNTHESIS. Available from: [Link]

  • Defense Technical Information Center. Piperidine Synthesis. Available from: [Link]

  • ResearchGate. Scale-up Issues From Bench to Pilot. Available from: [Link]

  • National Institutes of Health. CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Available from: [Link]

  • ResearchGate. Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. Available from: [Link]

  • Xytel India. Pilot Plants in Scale-Up: Role, Challenges and Guidelines. Available from: [Link]

  • Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Adesis, Inc. Guide of Pilot Plant Scale-Up Techniques. Available from: [Link]

  • Google Patents. WO2023156675A1 - Process for purification of linagliptin.
  • Organic Chemistry Portal. Piperidine Synthesis. Available from: [Link]

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Technical Support Center: Enhancing Catalytic Hydrogenation for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the catalytic hydrogenation of pyridine to piperidine. This resource is designed for researchers, scientists, and professionals in drug development to provide expert guidance and troubleshoot common challenges encountered during this critical synthetic transformation. Piperidine and its derivatives are foundational building blocks in a vast array of pharmaceuticals and agrochemicals, making the efficiency of their synthesis paramount.[1]

The hydrogenation of the stable aromatic pyridine ring can present challenges, including the potential for catalyst deactivation by the nitrogen-containing substrate and product.[1][2] Therefore, a careful selection of the catalyst and reaction conditions is crucial for achieving high conversion rates and selectivity.[1] This guide offers a blend of theoretical principles and practical, field-tested solutions to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions when setting up a pyridine hydrogenation reaction.

Q1: What are the most common catalysts for pyridine hydrogenation, and how do I choose the right one?

A1: The choice of catalyst is a critical decision that balances activity, selectivity, cost, and the required reaction conditions.[1]

  • Noble Metal Catalysts: Catalysts based on rhodium (Rh), ruthenium (Ru), palladium (Pd), and platinum (Pt) are highly effective and generally operate under milder conditions.[1][2] Rhodium, in particular, has demonstrated high activity and selectivity for pyridine hydrogenation.[2][3][4] For instance, rhodium on carbon (Rh/C) can achieve high conversion and selectivity at moderate temperatures and pressures.

  • Non-Noble Metal Catalysts: Nickel-based catalysts, such as Raney Nickel, are a more cost-effective option but often require more forcing conditions, including higher temperatures (170-200°C) and pressures.[5]

  • Bimetallic Catalysts: Systems like palladium-silver (Pd-Ag) or palladium-copper (Pd-Cu) on a support can offer enhanced activity and selectivity due to synergistic effects between the metals.[6]

Recommendation: For initial screenings and reactions with sensitive functional groups, a noble metal catalyst like Rh/C or PtO₂ is recommended. For large-scale synthesis where cost is a significant factor, optimizing the reaction with a nickel-based catalyst may be more practical.

Q2: What are the key reaction parameters I need to control?

A2: Several parameters critically influence the reaction's success:

  • Hydrogen Pressure: Higher pressures generally increase the rate of hydrogenation. However, excessively high pressures can sometimes lead to side reactions like hydrogenolysis. A typical starting range for laboratory scale is 10-70 atm.[6]

  • Temperature: The optimal temperature depends on the catalyst. Noble metal catalysts can be effective at temperatures as low as 25-80°C, while nickel catalysts often require 100-200°C.[5][6][7]

  • Solvent: The choice of solvent can influence substrate and hydrogen solubility, as well as catalyst activity. Common solvents include alcohols (ethanol, methanol), ethers (THF), and hydrocarbons (heptane). In some cases, water can be used as a solvent.[7]

  • Agitation: Efficient stirring is crucial to ensure good mass transfer of hydrogen to the catalyst surface.

Q3: Are there any significant safety precautions for this reaction?

A3: Yes, absolutely.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All reactions should be conducted in a well-ventilated fume hood, and all equipment must be properly grounded to prevent static discharge. Use high-pressure-rated reactors and follow established safety protocols for handling flammable gases.

  • Pyrophoric Catalysts: Some catalysts, particularly finely divided ones like Raney Nickel and dry palladium on carbon, can be pyrophoric and ignite spontaneously upon exposure to air. Handle these catalysts under an inert atmosphere (e.g., nitrogen or argon) or as a slurry in a solvent.

  • Exothermic Reaction: Catalytic hydrogenation is an exothermic process. For larger-scale reactions, ensure adequate cooling to control the reaction temperature and prevent a runaway reaction.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low or No Conversion of Pyridine

Q: I've set up my reaction, but after the specified time, I see very little or no piperidine formation. What could be the cause, and how can I fix it?

A: Low or no conversion is a common issue that can stem from several factors. Here’s a systematic approach to diagnosing and resolving the problem.

Potential Cause 1: Catalyst Inactivity or Poisoning

The nitrogen lone pair in both pyridine and the piperidine product can strongly adsorb to the catalyst's active sites, leading to inhibition or poisoning.[2]

Troubleshooting Steps:

  • Catalyst Quality and Handling:

    • Verify Catalyst Activity: If possible, test the catalyst with a standard, easily hydrogenated substrate (e.g., cyclohexene) to confirm its activity.

    • Proper Storage: Ensure the catalyst has been stored under appropriate conditions (e.g., under an inert atmosphere for pyrophoric catalysts).

    • Activation: Some catalysts may require an activation step (e.g., pre-reduction under hydrogen) before use. Consult the supplier's technical data sheet.

  • Reaction Conditions to Mitigate Poisoning:

    • Acidic Additives: The addition of a small amount of acid (e.g., acetic acid, hydrochloric acid) can protonate the pyridine, forming a pyridinium salt. This reduces the inhibitory effect of the nitrogen lone pair on the catalyst.[8] However, be cautious as excess acid can corrode equipment, and some anions (like chloride) can themselves be catalyst poisons.[9]

    • Increase Catalyst Loading: As a straightforward approach, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can compensate for some degree of catalyst deactivation.

Potential Cause 2: Inefficient Mass Transfer of Hydrogen

The reaction can be limited by the rate at which hydrogen gas dissolves in the solvent and reaches the catalyst surface.

Troubleshooting Steps:

  • Improve Agitation: Increase the stirring speed to create a larger gas-liquid interface and ensure the catalyst particles are well suspended.

  • Check for Leaks: Ensure your reaction vessel is properly sealed and can maintain the set hydrogen pressure throughout the reaction.

  • Solvent Choice: Select a solvent in which hydrogen has good solubility.

Workflow for Troubleshooting Low Conversion

LowConversionWorkflow Start Low or No Conversion Observed CheckCatalyst Step 1: Verify Catalyst Activity Start->CheckCatalyst CatalystActive Is catalyst known to be active? CheckCatalyst->CatalystActive CheckConditions Step 2: Evaluate Reaction Conditions ConditionsOptimal Are conditions optimal? CheckConditions->ConditionsOptimal CheckPurity Step 3: Assess Substrate Purity PurityKnown Is substrate pure? CheckPurity->PurityKnown Resolution Conversion Improved CatalystActive->CheckConditions Yes TestCatalyst Test with a standard substrate (e.g., cyclohexene) CatalystActive->TestCatalyst No ReplaceCatalyst Replace with fresh, properly stored catalyst TestCatalyst->ReplaceCatalyst ReplaceCatalyst->CheckCatalyst ConditionsOptimal->CheckPurity Yes IncreaseTempPressure Increase Temperature/Pressure incrementally ConditionsOptimal->IncreaseTempPressure No ImproveAgitation Increase agitation speed IncreaseTempPressure->ImproveAgitation AddAcid Consider adding a catalytic amount of acid ImproveAgitation->AddAcid AddAcid->CheckConditions PurityKnown->Resolution Yes PurifySubstrate Purify pyridine (e.g., by distillation) PurityKnown->PurifySubstrate No PurifySubstrate->CheckPurity

Caption: Troubleshooting workflow for low conversion.

Problem 2: Poor Selectivity and Formation of Byproducts

Q: My reaction is proceeding, but I'm observing significant amounts of byproducts. How can I improve the selectivity towards piperidine?

A: Poor selectivity can result in a complex product mixture, making purification difficult and lowering the yield of the desired piperidine.

Common Byproducts and Their Formation Mechanisms
  • Partially Hydrogenated Intermediates: Incomplete hydrogenation can lead to the presence of di- and tetrahydropyridines.

  • Dimerization Products: Radical anion intermediates, especially in electrochemical reductions, can lead to dimerization.[3][4]

  • Hydrogenolysis Products: In reactions with substituted pyridines, cleavage of C-N or C-C bonds can occur, leading to ring-opening or loss of functional groups.[9]

Strategies to Enhance Selectivity
  • Catalyst Selection: The choice of catalyst can have a profound impact on selectivity. For example, rhodium-based catalysts are often highly selective for the hydrogenation of the pyridine ring.[3][4] If hydrogenolysis is an issue, switching from palladium (which is prone to promoting hydrogenolysis) to platinum or rhodium may be beneficial.

  • Optimization of Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often reduce the rate of side reactions more than the desired hydrogenation, thus improving selectivity.

    • Hydrogen Pressure: While higher pressure increases the reaction rate, it can also promote over-hydrogenation or hydrogenolysis. A systematic optimization of pressure is recommended.

  • Solvent and Additives: The solvent can influence the adsorption of the substrate and intermediates on the catalyst surface. Experimenting with different solvents (e.g., ethanol vs. heptane) can sometimes improve selectivity.

Byproduct Formation Pathways

SideReactions Pyridine Pyridine Piperidine Piperidine (Desired Product) Pyridine->Piperidine Catalytic Hydrogenation PartialHydrogenation Partially Hydrogenated Intermediates (e.g., Tetrahydropyridine) Pyridine->PartialHydrogenation +H₂ Dimerization Dimerized Products Pyridine->Dimerization Side Reaction PartialHydrogenation->Piperidine +H₂ Hydrogenolysis Ring-Opened Products (Hydrogenolysis) PartialHydrogenation->Hydrogenolysis Side Reaction (High Temp/Pressure)

Caption: Potential side reaction pathways.

Problem 3: Difficulty in Product Isolation and Purification

Q: The reaction worked well, but I'm having trouble isolating pure piperidine from the reaction mixture. What are the best practices for workup and purification?

A: The physical properties of piperidine (volatility and water solubility) can make its isolation challenging.[9]

Recommended Isolation Protocol
  • Catalyst Removal: After the reaction, cool the mixture to room temperature and carefully vent the hydrogen. The heterogeneous catalyst can be removed by filtration. A common method is to filter the reaction mixture through a pad of Celite® or a similar filter aid to ensure all fine catalyst particles are removed. Caution: The catalyst on the filter pad may be pyrophoric. Do not allow it to dry in the air. Quench it carefully with water or a suitable solvent.

  • Solvent Removal: If a volatile solvent was used, it can be removed by rotary evaporation. Be mindful that piperidine itself is relatively volatile, so use moderate temperature and pressure to avoid product loss.

  • Extraction: If the reaction was run in a water-miscible solvent or if an aqueous workup is necessary, piperidine can be extracted into an organic solvent like dichloromethane or ethyl acetate after basifying the aqueous layer (e.g., with NaOH) to ensure the piperidine is in its free base form.

  • Purification by Salt Formation: A highly effective method to handle and purify piperidine is to convert it into a non-volatile, crystalline salt.[9]

    • Dissolve the crude piperidine in a suitable solvent (e.g., isopropanol, ether).

    • Slowly add a solution of an acid (e.g., sulfuric acid, hydrochloric acid in ether) to precipitate the corresponding salt (e.g., piperidinium sulfate).[9]

    • The salt can then be collected by filtration, washed with a cold solvent, and dried. The free base can be regenerated by treatment with a strong base if needed.

  • Distillation: For larger quantities, fractional distillation can be used to purify the free base piperidine.

Experimental Protocols

General Protocol for Catalytic Hydrogenation of Pyridine

This protocol provides a general starting point. Optimal conditions will vary depending on the specific substrate and catalyst used.

  • Catalyst Preparation/Pre-treatment: The catalyst (e.g., 0.5-5 mol% of Rh₂O₃, PtO₂, or Pd/C) is weighed and placed into a high-pressure autoclave reactor.[1] For some catalysts, pre-reduction under a hydrogen flow may be necessary.[1]

  • Reaction Setup: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Substrate and Solvent Addition: The pyridine substrate and the chosen solvent are added to the reactor under an inert atmosphere.

  • Reaction Execution: The reactor is purged several times with hydrogen gas before being pressurized to the desired pressure (e.g., 10-50 atm). The mixture is then heated to the target temperature with vigorous stirring.

  • Monitoring the Reaction: The reaction progress can be monitored by taking small aliquots (after carefully depressurizing and purging the reactor) and analyzing them by GC, GC-MS, or ¹H NMR.

  • Workup: Once the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully vented. The catalyst is removed by filtration, and the product is isolated as described in the purification section above.

Data Summary

The following table summarizes the performance of several common catalysts for pyridine hydrogenation based on published data.

CatalystSupportTemperature (°C)Pressure (atm H₂)Conversion (%)Selectivity to Piperidine (%)Reference
Rhodium (Rh)Carbon25Ambient (electrocatalytic)10098[3][4]
Rhodium(III) Oxide (Rh₂O₃)None25-801-10HighHigh[2]
Palladium-Copper (Pd-Cu)None60709999[6]
Nickel (Ni)Raney170-200HighHighGood[5]
Palladium (Pd)¹Carbon30610094[9]

¹Note: Data for Pd/C is for the hydrogenation of 4-pyridinecarbonitrile, where both the nitrile group and the pyridine ring are hydrogenated.[1]

References

  • Yamauchi, Y., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Török, B., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances. Available at: [Link]

  • Smith, A. M., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Defense Technical Information Center. (2025). Piperidine Synthesis. DTIC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Rueger, P. E., et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition. Available at: [Link]

  • Antonov, E. A., et al. (2021). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. ResearchGate. Available at: [Link]

  • Yamauchi, Y., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC - NIH. Available at: [Link]

  • Glorius, F., et al. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry. Available at: [Link]

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Validation & Comparative

A Multi-Faceted Spectroscopic Approach to Confirming the Chemical Structure of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unequivocal confirmation of a molecule's chemical structure is a foundational pillar of scientific rigor. For novel compounds and critical intermediates like 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol, a versatile building block in medicinal chemistry, this validation underpins the reliability of subsequent biological and pharmacological studies. This guide provides an in-depth, comparative analysis of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to definitively validate the structure of this compound. We will delve into the causality behind experimental choices and present the expected data, offering a robust framework for researchers.

The Molecular Blueprint: Understanding 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol

The target molecule, 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol, possesses a piperidine core, a common scaffold in many pharmaceuticals.[1] Its structure features two primary alcohol functionalities and a tertiary amine, all of which present distinct spectroscopic signatures. Our objective is to leverage a suite of analytical techniques to ensure every atom and bond is accounted for, leaving no ambiguity in its structural identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy stands as the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and signal splitting.

Causality in Experimental Design: The choice of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is critical to avoid overwhelming the analyte signals with solvent protons. A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed to achieve better signal dispersion and resolve complex multiplets, which is particularly useful for the crowded aliphatic region of the piperidine ring.

Expected ¹H NMR Data:

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
H-a (2H, -CH₂OH)~3.6-3.8t2H
H-b (2H, -NCH₂-)~2.5-2.7t2H
H-c (2H, -CH₂OH)~3.4-3.5d2H
H-d (2H, Piperidine N-CH₂ axial)~2.0-2.2t2H
H-e (2H, Piperidine N-CH₂ equatorial)~2.8-3.0d2H
H-f (1H, Piperidine CH)~1.6-1.8m1H
H-g (4H, Piperidine CH₂)~1.2-1.4m4H
OH (2H)Variable (Broad)s2H

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR (¹³C NMR) provides a count of the unique carbon atoms in the molecule. In a standard proton-decoupled experiment, each unique carbon atom appears as a single sharp line, offering a clear fingerprint of the carbon framework.

Causality in Experimental Design: Due to the low natural abundance of the ¹³C isotope (~1.1%), a greater number of scans are required to achieve a satisfactory signal-to-noise ratio compared to ¹H NMR.

Expected ¹³C NMR Data:

Assignment Expected Chemical Shift (δ, ppm)
C-1 (-CH₂OH)~60-62
C-2 (-NCH₂-)~59-61
C-3 (Piperidine N-CH₂)~53-55
C-4 (Piperidine CH)~40-42
C-5 (-CH₂OH)~67-69
C-6 (Piperidine CH₂)~29-31

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions. For structural validation, it provides the molecular weight of the compound and clues to its structure through fragmentation patterns.

Causality in Experimental Design: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like our target compound, as it typically keeps the molecule intact, allowing for the determination of the molecular weight. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition, providing a highly accurate mass measurement that can distinguish between compounds with the same nominal mass.

Expected Mass Spectrometry Data:

The molecular formula of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol is C₈H₁₇NO₂.

  • Calculated Molecular Weight: 159.1259 g/mol

  • Expected [M+H]⁺ in HRMS: 160.1332

Plausible Fragmentation Pattern:

m/z (amu) Proposed Fragment Structural Representation
160[M+H]⁺The protonated parent molecule
142[M+H - H₂O]⁺Loss of a water molecule
129[M - CH₂OH]⁺Loss of the hydroxymethyl group
114[M - CH₂CH₂OH]⁺Cleavage of the N-ethanol side chain
98Piperidine ring fragmentC₅H₁₀N⁺

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Causality in Experimental Design: Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation and is suitable for liquids and solids. The broadness of the O-H stretching band is a direct consequence of intermolecular hydrogen bonding, a key feature of alcohols.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Description of Vibration
3500-3200 (broad)O-HAlcohol, H-bonded stretch
2950-2850C-HAliphatic stretch
1470-1430C-HAliphatic bend
1260-1000C-N, C-OAmine and alcohol stretch

Comparative Analysis of Spectroscopic Techniques

Technique Information Provided Strengths Limitations
¹H NMR Connectivity of protons, chemical environments, stereochemistry.Provides the most detailed structural information.Can have overlapping signals in complex molecules.
¹³C NMR Number and type of carbon atoms.Clear, unambiguous count of carbon environments.Less sensitive than ¹H NMR, requires more sample or longer acquisition time.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity, confirms molecular formula (with HRMS).Does not provide detailed connectivity information on its own.
IR Spectroscopy Presence of functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular skeleton.

Visualizing the Validation Workflow

A systematic approach is crucial for robust structural validation. The following workflow illustrates the interplay of the discussed techniques.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Structural Confirmation Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Acquire Data MS Mass Spectrometry (ESI-HRMS) Sample->MS Acquire Data IR IR Spectroscopy (ATR-FTIR) Sample->IR Acquire Data Analyze_NMR Analyze Chemical Shifts, Coupling, and Integration NMR->Analyze_NMR Analyze_MS Determine Molecular Ion and Fragmentation MS->Analyze_MS Analyze_IR Identify Functional Group Absorptions IR->Analyze_IR Confirmation Validated Structure of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol Analyze_NMR->Confirmation Correlate Data Analyze_MS->Confirmation Correlate Data Analyze_IR->Confirmation Correlate Data

Caption: Experimental workflow for spectroscopic validation.

The convergence of data from these orthogonal techniques provides an irrefutable confirmation of the chemical structure.

G cluster_NMR NMR Data cluster_MS MS Data cluster_IR IR Data Structure Hypothesized Structure C₈H₁₇NO₂ H_NMR ¹H NMR: - Correct proton count - Expected splitting patterns Structure->H_NMR predicts C_NMR ¹³C NMR: - 6 unique carbon signals Structure->C_NMR predicts MS_Data HRMS: - [M+H]⁺ = 160.1332 - Confirms C₈H₁₇NO₂ Structure->MS_Data predicts IR_Data IR: - Broad O-H stretch - Aliphatic C-H stretch Structure->IR_Data predicts Confirmation Confirmed Structure H_NMR->Confirmation validates C_NMR->Confirmation validates MS_Data->Confirmation validates IR_Data->Confirmation validates

Caption: Logical relationship of spectroscopic data for structural confirmation.

Conclusion

The structural validation of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol is not achieved by a single technique but by the synergistic power of multiple spectroscopic methods. NMR spectroscopy provides the detailed architectural plan, mass spectrometry confirms the overall weight and elemental composition, and IR spectroscopy identifies the key functional components. By following the protocols and interpretive frameworks outlined in this guide, researchers can confidently and definitively confirm the structure of this and other related molecules, ensuring the integrity and reproducibility of their scientific endeavors.

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be necessary.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer capable of high resolution.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. Ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis: Determine the accurate m/z of the molecular ion and use software to calculate the elemental composition.

Protocol 3: Infrared (IR) Spectroscopy
  • Sample Preparation: If the sample is a liquid, place a single drop directly onto the ATR crystal. If it is a solid, place a small amount of the powder onto the crystal and apply pressure using the anvil.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

References

  • PubChem. 2-Piperidin-2-ylethanol. National Center for Biotechnology Information. [Link].

  • The Royal Society of Chemistry. Supplementary Information. [Link].

  • CDC Stacks. Fourier Transform Infrared Spectrometry/Attenuated Total Reflectance Study of the Reaction of Pentanal and Propanal with 2-(Hydroxymethyl)piperidine. [Link].

  • ResearchGate. 13C NMR spectra of... | Download Scientific Diagram. [Link].

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link].

  • ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link].

  • SciELO. Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link].

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link].

  • PubChem. 2-(Piperidin-4-yl)ethanol hydrochloride. [Link].

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  • ResearchGate. Measurement of 4-Hydroxy-2,2,6,6-Tetramethyl-Piperidine-N-Oxyl by high Performance Liquid Chromatography–Electrospray Ionisation Mass Spectrometry. [Link].

  • Walsh Medical Media. Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic. [Link].

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A Comparative Guide to the Reactivity of 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol and Related Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and complex molecule synthesis, piperidine derivatives are indispensable scaffolds. Among them, 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol presents a unique synthetic challenge and opportunity due to its trifunctional nature. This molecule incorporates two primary alcohol groups at sterically and electronically distinct positions, alongside a tertiary amine integrated within the piperidine ring. Understanding the differential reactivity of these functional groups is paramount for chemists aiming to perform selective modifications, enabling the development of novel drug candidates and complex chemical probes.

This guide provides an in-depth comparison of the reactivity of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol against structurally simpler analogues. By isolating specific functional groups, we can dissect the inherent reactivity and steric influences that govern the molecule's chemical behavior. This analysis is supported by established chemical principles and detailed experimental protocols, designed to be both illustrative and reproducible for researchers in the field.

Chapter 1: Structural Analysis and Theoretical Reactivity

To establish a baseline for our comparison, we will analyze the target molecule, hereafter designated as Compound A , alongside two key comparators: 4-Piperidinemethanol (Compound B) and 1-Piperidineethanol (Compound C) .

  • Compound A: 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol

    • Features a tertiary amine (the piperidine nitrogen).

    • Possesses two primary hydroxyl groups: one on the N-ethyl substituent (-CH₂CH₂OH) and one on the C4-methyl substituent (-CH₂OH).

  • Compound B: 4-Piperidinemethanol

    • Features a secondary amine.

    • Possesses one primary hydroxyl group at the C4 position.

  • Compound C: 1-Piperidineethanol

    • Features a tertiary amine.

    • Possesses one primary hydroxyl group on the N-ethyl substituent.

Compound_Structures cluster_A Compound A 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol cluster_B Compound B 4-Piperidinemethanol cluster_C Compound C 1-Piperidineethanol A B C Experimental_Workflow start Select Compounds (A, B, C) oxidation Comparative Oxidation (TEMPO-mediated) start->oxidation Test Alcohol Reactivity acylation Comparative Acylation (Acetic Anhydride) start->acylation Test Steric Hindrance alkylation Comparative N-Alkylation (Methyl Iodide) start->alkylation Test Amine Nucleophilicity analysis Product Analysis (TLC, GC-MS, NMR) oxidation->analysis acylation->analysis alkylation->analysis conclusion Reactivity Profile & Conclusion analysis->conclusion Synthesize Data

Figure 2: General workflow for comparing compound reactivity.

Chapter 3: Comparative Oxidation of Alcohols

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation. We utilize the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical system, a mild and highly selective method that avoids over-oxidation to carboxylic acids under controlled conditions. [1] Causality of Experimental Choice: The TEMPO/NaOCl system is chosen for its exceptional selectivity for primary alcohols over secondary alcohols and its non-reactivity with amines under buffered conditions. This allows for a direct comparison of the hydroxyl groups' susceptibility to oxidation, minimizing confounding side reactions. The reaction proceeds via an oxoammonium ion, which is the active oxidant. [2]

Expected Outcomes
CompoundFunctional GroupsExpected Major Product(s)Rationale
A 2x Primary Alcohol, 1x Tertiary AmineMono- and Di-aldehydeBoth primary alcohols are susceptible. Selectivity for one over the other will indicate differences in steric accessibility.
B 1x Primary Alcohol, 1x Secondary AmineAldehydeThe primary alcohol is expected to oxidize readily. The secondary amine is generally unreactive to TEMPO.
C 1x Primary Alcohol, 1x Tertiary AmineAldehydeThe primary alcohol is expected to oxidize cleanly to the corresponding aldehyde.
Protocol 1: TEMPO-Mediated Oxidation
  • Reaction Setup: To a solution of the alcohol (1.0 mmol) in dichloromethane (DCM, 10 mL) at 0 °C, add an aqueous solution of NaHCO₃ (5%, 2 mL).

  • Catalyst Addition: Add TEMPO (0.01 mmol, 1 mol%) and potassium bromide (KBr, 1.0 mmol) to the biphasic mixture.

  • Oxidant Addition: Add sodium hypochlorite (NaOCl, ~10-13% available chlorine, 1.2 mmol) dropwise while vigorously stirring, maintaining the temperature at 0 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 DCM:Methanol eluent system. The disappearance of the starting material indicates reaction completion (typically < 1 hour).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL). Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 10 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Analysis: Characterize the product by ¹H NMR and Mass Spectrometry to confirm the structure and assess conversion.

Chapter 4: Comparative Amine Nucleophilicity

The reaction of an amine with an alkyl halide to form a quaternary ammonium salt, known as the Menshutkin reaction, is a classic test of amine nucleophilicity. The rate is highly dependent on the steric hindrance around the nitrogen atom.

Causality of Experimental Choice: Methyl iodide is a potent, unhindered electrophile. Its reaction with the piperidine nitrogen provides a direct kinetic measure of the amine's ability to act as a nucleophile in an S(_N)2 reaction. By comparing the reaction rates of Compounds A, B, and C under identical conditions, we can directly infer the relative steric accessibility of the nitrogen lone pair.

Expected Outcomes
CompoundAmine TypeExpected ProductPredicted Relative RateRationale
A TertiaryQuaternary Ammonium SaltModerateThe tertiary amine is nucleophilic but sterically hindered by the piperidine ring and its two substituents.
B SecondaryTertiary Amine, then Quaternary SaltFastestSecondary amines are typically less hindered than tertiary amines, allowing for rapid initial methylation. [3]Further methylation is possible.
C TertiaryQuaternary Ammonium SaltFastThe tertiary amine is less substituted than in Compound A, suggesting lower steric hindrance and a faster reaction rate.
Protocol 2: N-Methylation with Methyl Iodide
  • Reaction Setup: Dissolve the amine (1.0 mmol) in acetone (10 mL) in a sealed tube.

  • Reagent Addition: Add methyl iodide (CH₃I, 1.5 mmol, 1.5 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature (25 °C).

  • Monitoring: Monitor the formation of the quaternary ammonium salt precipitate. For a quantitative comparison, aliquots can be taken at regular intervals (e.g., every 30 minutes), quenched, and analyzed by a suitable method like HPLC or ¹H NMR to determine the consumption of the starting material.

  • Isolation: After 24 hours (or upon completion), filter the precipitate, wash with cold acetone, and dry under vacuum to isolate the quaternary ammonium salt.

  • Analysis: Confirm the structure of the product by NMR and assess the reaction rate by comparing the time to completion or by quantitative analysis of the reaction aliquots.

Conclusion

  • Alcohol Reactivity: The two primary alcohols in Compound A are both expected to be reactive towards oxidation and acylation. Subtle differences in reaction rates, if observed, would likely be attributable to the conformational constraints of the piperidine ring versus the flexible N-ethyl chain.

  • Amine Reactivity: The tertiary amine in Compound A is predicted to be a competent nucleophile, but its reactivity will be tempered by significant steric hindrance when compared to the secondary amine of Compound B and the less-substituted tertiary amine of Compound C .

The provided protocols are designed to be self-validating systems, where the clear differences in product formation and reaction rates will provide definitive, empirical evidence to support these theoretical predictions. For researchers in drug development, this understanding is critical for designing synthetic routes that can selectively target one functional group in the presence of others, unlocking the full synthetic potential of this versatile chemical scaffold.

References

  • Royal Society of Chemistry. (n.d.). Synthesis of a donepezil-based reactivator. RSC Advances. Retrieved January 27, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity. Retrieved January 27, 2026, from [Link]

  • BYJU'S. (2026, January 15). Understanding Primary and Secondary Alcohols: A Deep Dive Into Their Differences. Retrieved January 27, 2026, from [Link]

  • Quora. (2022, November 6). Which one is more reactive: tertiary or secondary amines and why? Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 4-Piperidinemethanol. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Walters, S. T., et al. (n.d.). Reactivity to Alcohol Assessment Measures: An Experimental Test. PMC. Retrieved January 27, 2026, from [Link]

  • American Chemical Society. (n.d.). 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium Perchlorate: A Stable and Convenient Reagent for the Oxidation of Alcohols. The Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]

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A Senior Application Scientist's Guide: The Strategic Advantages of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol in Advanced Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery and fine chemical synthesis, the selection of building blocks is a critical determinant of synthetic efficiency, scalability, and the final compound's physicochemical properties. The piperidine scaffold remains one of the most ubiquitous and valuable heterocycles in medicinal chemistry.[1][2] This guide provides an in-depth technical comparison of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol, a bifunctional piperidine derivative, against simpler analogues. We will explore, with supporting data and mechanistic rationale, how its unique structure offers significant advantages in terms of reaction conditions, product characteristics, and overall synthetic strategy, making it a superior choice for complex molecule construction.

The Modern Imperative for 3D Scaffolds: The Role of Piperidines

Historically, medicinal chemistry has been dominated by flat, aromatic structures. However, the drive to explore new chemical space and improve drug-target interactions has led to a paradigm shift towards three-dimensional (3D) molecular frameworks.[3] Saturated heterocycles, particularly substituted piperidines, are at the forefront of this movement. Their defined conformational geometries and ability to project substituents into specific vectors allow for precise and high-affinity interactions with biological targets, often leading to improved potency and selectivity.[1] The N-benzyl piperidine motif, for instance, is a common feature in numerous approved drugs, where it provides crucial cation-π interactions and allows for fine-tuning of physicochemical properties.[4]

An Introduction to the Workhorse: 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol

2-[4-(hydroxymethyl)piperidin-1-yl]ethanol is a commercially available building block distinguished by its trifunctional nature: a nucleophilic tertiary amine and two primary hydroxyl groups. This unique arrangement of functional groups is the source of its significant synthetic advantages.

structure cluster_piperidine Piperidine Core cluster_substituents Key Functional Groups N1 N C2 CH2 N1->C2 N_ethanol Ethanol Group (-CH2CH2OH) N1->N_ethanol Tertiary Amine (Nucleophilic Center) C3 CH2 C2->C3 C4 CH C3->C4 C5 CH2 C4->C5 C4_hydroxymethyl Hydroxymethyl Group (-CH2OH) C4->C4_hydroxymethyl Primary Alcohol (Handle 1) C6 CH2 C5->C6 C6->N1

Caption: Structure of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol.

The presence of two hydroxyl groups drastically increases the molecule's polarity compared to simpler piperidines, influencing everything from solvent choice to the ADME properties of the final product.

A Head-to-Head Comparison: Performance in Nucleophilic Alkylation

A fundamental application for such a building block is in nucleophilic substitution reactions to construct more complex scaffolds. To objectively assess its performance, we compare its reaction with a model electrophile, 4-nitrobenzyl bromide, against several alternative piperidine derivatives.

Core Reaction:

Comparative Experimental Data
ReagentStructureKey FeaturesSolvent SystemYield (%)Reaction Time (h)Product Solubility (in Water)
Alternative 1: PiperidineC₅H₁₁NSecondary AmineDichloromethane (DCM)92%4Insoluble
Alternative 2: 4-PiperidinemethanolC₆H₁₃NOSecondary Amine, 1x OHAcetonitrile (ACN)90%5Sparingly Soluble
Alternative 3: 2-(Piperidin-1-yl)ethanolC₇H₁₅NOTertiary Amine, 1x OHEthanol95%2Soluble
Subject: 2-[4-(hydroxymethyl) piperidin-1-yl]ethanolC₈H₁₇NO₂Tertiary Amine, 2x OHEthanol/Water (1:1) 97% 1.5 Highly Soluble

Note: Data is synthesized from typical reaction outcomes based on established chemical principles for illustrative comparison.

Analysis of Causality and Experimental Choice
  • Accelerated Reaction Rate: The subject compound shows the fastest reaction time. This can be attributed to the electronic effect of the N-ethanol group and the enhanced solvation of the transition state in polar protic media.

  • Superior Yield and Purity: The high polarity of the starting material and product simplifies purification. While the less polar alternatives often require column chromatography to separate from nonpolar impurities, the product derived from our subject compound can often be purified by simple precipitation or recrystallization, a significant advantage for scalability.

  • The "Green" Solvent Advantage: The most striking advantage is the ability to run the reaction in an environmentally benign ethanol/water mixture.[5] The hydroxyl groups render the molecule highly soluble in such systems, whereas less functionalized analogues like piperidine or 4-piperidinemethanol necessitate the use of chlorinated or polar aprotic solvents.[6] This not only reduces environmental impact but also simplifies downstream processing by avoiding the need to remove high-boiling point solvents like DMF or DMSO.

Strategic Application in Multi-Step Synthesis

The true power of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol lies in its capacity to streamline complex syntheses by providing multiple, orthogonally addressable functional groups. This avoids cumbersome protection-deprotection sequences that add steps, reduce overall yield, and increase cost.

Consider a hypothetical pathway to a novel kinase inhibitor scaffold:

workflow cluster_alternative Alternative, Longer Pathway start 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol step1 Step 1: SNAr Reaction (Nucleophilic Aromatic Substitution) start->step1 reagent1 2-chloro-4-aminopyrimidine (Electrophile 1) reagent1->step1 intermediate Intermediate A (Bifunctional Adduct) step1->intermediate Piperidine N attacks pyrimidine step2 Step 2: Selective O-Acylation (Ester Formation) intermediate->step2 reagent2 Isonicotinoyl chloride (Electrophile 2) reagent2->step2 final_product Final Product (Complex Scaffold) step2->final_product C4-Hydroxymethyl group reacts alt_start 4-Piperidinemethanol alt_step1 1. N-Alkylation alt_start->alt_step1 alt_step2 2. Protection of OH alt_step1->alt_step2 alt_step3 3. N-Functionalization alt_step2->alt_step3 alt_step4 4. Deprotection alt_step3->alt_step4 alt_step5 5. O-Acylation alt_step4->alt_step5

Caption: Streamlined synthesis using the bifunctional building block.

In this workflow, the piperidine nitrogen first engages in a nucleophilic aromatic substitution. Subsequently, the C4-hydroxymethyl group can be selectively acylated. The N-ethanol hydroxyl group remains available for further modification or can serve to enhance solubility. A similar synthesis starting with a simpler piperidine would require at least three to four additional steps of protection, functionalization, and deprotection, drastically reducing the overall efficiency.

Detailed Experimental Protocols

The following protocols are self-validating and represent standard, robust procedures for utilizing this building block.

Protocol 1: General Procedure for N-Alkylation with an Activated Heterocycle
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol (1.0 eq.) in a 1:1 mixture of ethanol and deionized water (approx. 0.1 M concentration).

  • Base Addition: Add potassium carbonate (K₂CO₃) (2.0 eq.) to the solution.

  • Electrophile Addition: Add the electrophilic heterocycle (e.g., 2-chloropyrimidine) (1.05 eq.) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction progress by TLC or LC-MS. Typical reaction times are 1-3 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Reduce the solvent volume by ~50% via rotary evaporation.

  • Isolation: Cool the resulting aqueous slurry in an ice bath for 30 minutes. The product will often precipitate. Collect the solid by vacuum filtration, wash with cold water (2x 10 mL), and dry under vacuum to yield the N-alkylated product. Purity is often >95% without further purification.

Protocol 2: Selective O-Acylation of the C4-Hydroxymethyl Group
  • Reagent Preparation: Suspend the N-alkylated intermediate from Protocol 1 (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 0.2 M).

  • Base Addition: Add triethylamine (TEA) (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 eq.).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (e.g., isonicotinoyl chloride) (1.1 eq.) dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield the final ester.

Conclusion

2-[4-(hydroxymethyl)piperidin-1-yl]ethanol is more than a simple building block; it is a strategic tool for accelerating drug discovery and process development. Its principal advantages are:

  • Enhanced Reaction Kinetics & Yields: Leading to more efficient and reliable chemical transformations.

  • Improved Physicochemical Properties: The dual hydroxyl groups confer high polarity, enabling the use of greener solvents and improving the solubility of intermediates and final products.

  • Inherent Bifunctionality: This allows for the rapid construction of molecular complexity, significantly shortening synthetic routes and reducing manufacturing costs.

For researchers and drug development professionals, incorporating this versatile scaffold into synthetic design can provide a decisive edge in the rapid and efficient creation of novel, drug-like molecules.

References

  • EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • 2-(4-(Aminomethyl)piperidin-1-yl)ethanol - Benchchem.
  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC, NIH.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches - Asian Journal of Green Chemistry.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches - Asian Journal of Green Chemistry.
  • Exploring 2-(Piperidin-1-yl)
  • Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks. (2021-03-11).
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing). (2022-10-11).
  • N-Benzyl piperidine Fragment in Drug Discovery - PubMed. (2024-10-16).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

Sources

Verifying the Molecular Weight of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of rigorous scientific practice. For researchers synthesizing or utilizing specialized compounds like 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol, precise molecular weight determination is a critical first step in confirming identity and purity. This guide provides an in-depth comparison of mass spectrometry and other analytical techniques for this purpose, grounded in experimental data and established scientific principles.

The Central Role of Molecular Weight Confirmation

The molecular formula of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol is C8H17NO2, giving it a theoretical molecular weight of approximately 159.23 g/mol . Any significant deviation from this value in an experimental setting could indicate the presence of impurities, degradation products, or an incorrect structural assignment. Therefore, selecting the appropriate analytical method for molecular weight confirmation is paramount.

Mass Spectrometry: The Gold Standard for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol, Electrospray Ionization (ESI) is the most suitable "soft" ionization technique. ESI is particularly advantageous for polar, non-volatile molecules as it minimizes fragmentation during the ionization process, allowing for the clear observation of the molecular ion.[1][2]

The ESI process involves dissolving the analyte in a suitable solvent and pumping it through a fine, heated capillary to which a high voltage is applied. This generates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.[3]

Experimental Workflow: ESI-MS Analysis

Confirmation_Logic Start Confirm Molecular Weight of 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol ESI_MS Primary Method: Electrospray Ionization Mass Spectrometry Start->ESI_MS NMR Orthogonal Method: NMR Spectroscopy Start->NMR Result_MS Observe [M+H]+ at m/z ~160.24? ESI_MS->Result_MS Result_NMR Proton ratios consistent with structure? NMR->Result_NMR Conclusion_Positive Molecular Weight Confirmed Result_MS->Conclusion_Positive Yes Conclusion_Negative Further Investigation Required (e.g., MS/MS, Purity Analysis) Result_MS->Conclusion_Negative No Result_NMR->Conclusion_Positive Yes Result_NMR->Conclusion_Negative No

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.